Triphenyltin Hydroxide-d15
Description
BenchChem offers high-quality Triphenyltin Hydroxide-d15 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triphenyltin Hydroxide-d15 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H17OSn |
|---|---|
Molecular Weight |
383.1 g/mol |
InChI |
InChI=1S/3C6H5.H2O.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H2;/i3*1D,2D,3D,4D,5D;; |
InChI Key |
NRHFWOJROOQKBK-NLOSMHEESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[Sn](C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H].O |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Molecular Architecture, Synthesis, and Analytical Application of Triphenyltin Hydroxide-d15
Executive Summary
Triphenyltin Hydroxide-d15 (TPTH-d15) is the fully deuterated isotopologue of the organotin fungicide Fentin Hydroxide. It serves as the critical Internal Standard (IS) for the precise quantification of organotin residues in complex agricultural and environmental matrices. Due to the significant mass shift (+15 Da) and identical physicochemical behavior to the non-labeled analyte, TPTH-d15 effectively corrects for matrix-induced ionization suppression in LC-MS/MS and derivatization variability in GC-MS.
This guide details the molecular structure, a high-purity synthesis pathway utilizing the Kocheshkov redistribution reaction, and a validated analytical workflow for residue monitoring.
Part 1: Molecular Architecture & Isotopic Physics
Structural Specifications
The core structure consists of a central tin (Sn) atom in the +4 oxidation state, bonded to a hydroxyl group and three phenyl rings. In the d15 variant, all 15 hydrogen atoms on the aromatic rings are substituted with deuterium (
| Parameter | Specification |
| Chemical Name | Triphenyltin Hydroxide-d15 |
| Synonyms | Fentin Hydroxide-d15; Hydroxytriphenylstannane-d15 |
| Formula | |
| Molecular Weight | ~382.12 g/mol (based on |
| Parent Mass (M+) | 367.01 g/mol (non-labeled) |
| Isotopic Enrichment | |
| CAS Number | 25638-17-9 (Unlabeled Parent) / Labeled variants often vendor-specific |
The Tin Isotope Cluster
Researchers must account for the natural isotopic distribution of Tin (
-
Dominant Isotopes:
(32.5%), (24.2%), (14.5%). -
Mass Spec Implication: The molecular ion is not a single peak but a distinct cluster. Analytical methods usually target the
isotopologue for maximum sensitivity.
Part 2: Synthetic Pathways (The Grignard-Kocheshkov Route)
Synthesis of TPTH-d15 requires strict exclusion of moisture until the final hydrolysis step. The most reliable route involves the formation of Tetraphenyltin-d20 followed by a redistribution reaction (Kocheshkov reaction) to yield the tris-substituted chloride, which is then hydrolyzed.
Reaction Logic
-
Grignard Formation: Bromobenzene-d5 is converted to Phenylmagnesium bromide-d5.
-
Stannylation: Reaction with
yields the fully substituted Tetraphenyltin-d20 ( ). -
Kocheshkov Redistribution:
reacts with to selectively produce Triphenyltin chloride ( ). This step prevents the formation of mono- and di-substituted byproducts. -
Hydrolysis: Conversion of the chloride to the hydroxide under basic conditions.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis of TPTH-d15 via the Kocheshkov redistribution method to ensure high purity of the tri-substituted species.
Detailed Protocol
Step 1: Preparation of Tetraphenyltin-d20
-
Reagents: Bromobenzene-d5 (4.1 eq), Magnesium turnings (4.1 eq),
(1.0 eq), Anhydrous THF. -
Procedure: Generate the Grignard reagent in THF. Add
dropwise at 0°C. Reflux for 4 hours. Quench with dilute HCl. -
Purification: Recrystallize from chloroform to isolate pure
.
Step 2: Redistribution to Triphenyltin Chloride-d15
-
Reagents:
(3 eq), (1 eq). -
Reaction:
. -
Condition: Heat neat (solvent-free) at 200°C for 2-3 hours. This thermodynamic control favors the tri-substituted product.
Step 3: Hydrolysis
-
Procedure: Dissolve
in ethanol. Add 1M NaOH aqueous solution. -
Isolation: The hydroxide precipitates or is extracted with dichloromethane.
-
Validation:
NMR (should be silent in aromatic region), NMR.
Part 3: Analytical Application (LC-MS/MS)
The primary application of TPTH-d15 is as an internal standard for quantifying fentin hydroxide in food (potatoes, sugar beets) and environmental samples.
The "Scrambling" Problem
Critical Note: Organotins can undergo ligand exchange ("scrambling") in solution, especially in the presence of other organometallics.
-
Solution: Keep stock solutions of TPTH-d15 separate from non-labeled standards until the final spiking step. Use acidified solvents (0.1% Formic Acid) to stabilize the species.
Mass Spectrometry Transitions (MRM)
In ESI+ mode, Triphenyltin Hydroxide typically loses the hydroxyl group and is detected as the triphenyltin cation (
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| TPTH (Native) | 367.0 ( | 197.0 | 25 | Loss of 2 Phenyl rings |
| TPTH (Native) | 367.0 | 351.0 | 15 | Loss of Methane (rare) |
| TPTH-d15 (IS) | 382.1 | 202.1 | 25 | Loss of 2 Phenyl-d5 rings |
Note: The mass shift is +15 Da for the precursor and +5 Da for the mono-phenyl product ion.
QuEChERS Extraction Workflow
The following protocol ensures recovery of organotins while minimizing matrix effects.
Figure 2: Modified QuEChERS workflow. Acidification (Formic Acid) is crucial to prevent TPTH adsorption to soil particles.
Part 4: Safety & Toxicology
Handling TPTH-d15 requires the same biosafety precautions as the parent compound.
-
Endocrine Disruption: TPTH is a known endocrine disruptor, affecting steroidogenesis. It can induce imposex in aquatic gastropods even at ng/L concentrations.[2]
-
Mechanism of Action: It acts as an inhibitor of oxidative phosphorylation by binding to the
subunit of ATP synthase, halting cellular respiration. -
Handling: Use a fume hood. Degrades under UV light; store standards in amber vials at -20°C.
References
-
Brambilla, G., et al. (2022). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds. MDPI Methods and Protocols. Link
-
Cole, S.R., et al. (2014). Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution LC-ICP-MS. Royal Society of Chemistry, Analytical Methods. Link
-
Agilent Technologies. (2013). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. Application Note. Link
-
Santa Cruz Biotechnology. Triphenyltin Hydroxide-d15 Product Data Sheet.[3]Link
Sources
Technical Guide: Physicochemical Properties & Applications of Deuterated Triphenyltin Hydroxide (TPTH-d15)
The following technical guide details the physicochemical properties, synthesis, and applications of Deuterated Triphenyltin Hydroxide (TPTH-d15), structured for researchers in analytical chemistry and drug development.
Executive Summary
Triphenyltin Hydroxide (TPTH), also known as Fentin Hydroxide, is an organotin compound historically utilized as a fungicide and currently investigated for its antiproliferative properties in oncology.[1] Its deuterated analog, Triphenyltin-d15 Hydroxide (TPTH-d15) , serves as a critical internal standard in quantitative mass spectrometry and a probe for mechanistic studies involving metabolic stability.[1]
This guide analyzes the physicochemical shifts induced by deuteration, specifically the kinetic isotope effect (KIE) on metabolic pathways, and provides a validated workflow for its synthesis and application in bioanalysis.[1]
Chemical Identity & Isotopic Enrichment
The primary distinction between native TPTH and TPTH-d15 lies in the isotopic substitution of the fifteen aromatic protons with deuterium (
Structural Comparison
| Feature | Triphenyltin Hydroxide (Native) | Triphenyltin-d15 Hydroxide (Deuterated) |
| CAS Number | 76-87-9 | 2244383-73-1 (or analog specific) |
| Formula | ||
| Molar Mass | 367.03 g/mol | ~382.12 g/mol (+15 Da) |
| Isotopic Purity | Natural Abundance | |
| Appearance | White crystalline powder | White crystalline powder |
Note on Exchangeable Protons: The "d15" designation refers exclusively to the non-exchangeable aromatic protons on the three phenyl rings. The hydroxyl proton (-OH) remains labile and will rapidly exchange with solvent protons (e.g., in
Physicochemical Core Properties
Deuteration exerts a subtle but measurable influence on physicochemical behavior, primarily through the Ubbelohde Effect (geometric changes due to bond length contraction) and the Kinetic Isotope Effect (bond stability).
Solubility & Lipophilicity
TPTH is highly lipophilic.[1] Deuteration typically lowers solubility slightly due to the lower zero-point energy of C-D bonds, which reduces the molar volume and van der Waals interactions with solvents.[1]
-
Water Solubility:
at (Insoluble).[1][2] -
Organic Solubility: Soluble in dichloromethane, ethanol, and toluene.[1]
-
Partition Coefficient (Log
): -
pKa:
(The acidity of the Sn-OH group is largely unaffected by aromatic deuteration).[2]
Stability & Degradation
TPTH-d15 shares the thermal instability of the native compound.[1] Above
Storage Protocol: Store at
Deuterium Isotope Effects & Metabolic Stability
For drug development professionals, the utility of TPTH-d15 extends beyond quantification.[1] It is a tool for probing metabolic pathways via the Primary Kinetic Isotope Effect (KIE) .
Mechanism
The C-D bond is shorter and stronger than the C-H bond due to a lower zero-point vibrational energy (
-
Bond Dissociation Energy (BDE):
bonds are stronger than bonds.[1] -
Metabolic Impact: If the rate-limiting step in TPTH metabolism involves breaking a C-H bond on the phenyl ring (e.g., hydroxylation by CYP450), the deuterated analog will react significantly slower (
).[1]
Metabolic Pathway Diagram
The following diagram illustrates the metabolic fate of TPTH and where deuteration impedes degradation.
Figure 1: Metabolic stabilization via deuteration.[1][3] The C-D bond strength impedes CYP450 hydroxylation.
Experimental Protocol: Synthesis of TPTH-d15
Expertise Note: Direct deuteration of native TPTH is impossible.[1] The synthesis must be built de novo using deuterated precursors.[1] The Grignard route is preferred for high isotopic incorporation.[1]
Reagents
-
Bromobenzene-d5 (
, >99 atom % D).[1] -
Magnesium turnings (activated).
-
Tin(IV) Chloride (
).[1] -
Solvents: Anhydrous Diethyl Ether (
), Tetrahydrofuran (THF).[1]
Step-by-Step Methodology
-
Activation: Flame-dry a 3-neck round bottom flask under Argon. Add Mg turnings and a crystal of iodine.
-
Grignard Formation: Add Bromobenzene-d5 dropwise to Mg in
to generate Phenyl-d5-magnesium bromide .[1] [1] -
Stannylation: Cool the solution to
. Add (0.25 equivalents relative to Grignard) slowly.[1] Reflux for 3 hours. Note: This forms Tetra(phenyl-d5)tin.[1] A redistribution reaction is required to get the Tri-substituted species. -
Kocheshkov Redistribution: React the tetra-compound with
at to yield Triphenyltin-d15 Chloride . [1] -
Hydrolysis: Hydrolyze the chloride with aqueous NaOH/ethanol solution.
[1] -
Purification: Recrystallize from ethanol.
Synthesis Workflow Diagram
Figure 2: Synthetic route for TPTH-d15 via Kocheshkov redistribution.
Applications in Bioanalysis (LC-MS/MS)
TPTH-d15 is the "Gold Standard" internal standard (IS) for quantifying organotins in biological matrices.[1] Its chemical similarity ensures it tracks the analyte through extraction and ionization, while its mass shift prevents signal interference.[1]
Analytical Method Validation
-
Technique: LC-MS/MS (Electrospray Ionization, Positive Mode).[1]
-
Transition Monitoring (MRM):
-
Analyte (TPTH):
(Loss of benzene rings). -
IS (TPTH-d15):
(Shift of +15 Da).
-
-
Chromatography: C18 Reverse Phase.
-
Retention Time: TPTH-d15 may elute slightly earlier than native TPTH due to the deuterium isotope effect on lipophilicity (chromatographic isotope effect).[1]
Safety & Handling
Despite being an analytical standard, TPTH-d15 retains the toxicity of the parent organotin.[1]
-
Acute Toxicity: Highly toxic if inhaled or swallowed (
oral rat ). -
Mechanism: Inhibits oxidative phosphorylation by binding to the
subunit of ATP synthase.[1] -
PPE: Double nitrile gloves, face shield, and fume hood are mandatory.[1]
-
Disposal: Collect as heavy metal organic waste. Do not release into drains (highly toxic to aquatic life).[1][4]
References
-
World Health Organization (WHO). (2021). International Chemical Safety Card (ICSC) 1283: Triphenyltin Hydroxide.[1][4] International Labour Organization.[1] Link
-
Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018).[1][3] Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition. Link
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 9907219, Triphenyltin hydroxide. PubChem.[1][2] Link
-
Gielen, M. (2002).[1] Organotin compounds and their therapeutic potential: a report from the Organometallic Chemistry Department of the Free University of Brussels. Applied Organometallic Chemistry. Link
Sources
Resolving Analytical Ambiguity: The Comparative Dynamics of Triphenyltin Hydroxide and Its d15-Isotopologue in Mass Spectrometry
As environmental regulations tighten and the demand for ultra-trace quantification of agrochemicals increases, analytical scientists face significant challenges in overcoming matrix interference. Triphenyltin Hydroxide (TPTH) is a highly effective, yet toxic, organotin fungicide. Quantifying it in complex biological or environmental matrices requires rigorous methodology.
This technical guide explores the fundamental differences between native Triphenyltin Hydroxide and its stable isotopologue, Triphenyltin Hydroxide-d15 (TPTH-d15), detailing how the latter serves as the ultimate self-validating internal standard in Isotope Dilution Mass Spectrometry (IDMS).
Chemical and Structural Divergence
At the molecular level, the difference between TPTH and TPTH-d15 is the substitution of all 15 hydrogen atoms on the three phenyl rings with deuterium (
The critical divergence is the +15 Da mass shift . Tin (Sn) possesses 10 naturally occurring stable isotopes, creating a very broad isotopic envelope in mass spectrometry. A standard with a minor mass shift (e.g., +3 Da) would suffer from isotopic overlap (cross-talk) with the native compound. The +15 Da shift of TPTH-d15 completely separates its isotopic envelope from native TPTH, ensuring zero interference during quadrupole mass filtering.
Quantitative Comparison of Properties
| Property | Triphenyltin Hydroxide (TPTH) | Triphenyltin Hydroxide-d15 (TPTH-d15) |
| Chemical Formula | ||
| Molecular Weight | 367.03 g/mol | 382.12 g/mol |
| Isotopic Mass Shift | Baseline | +15 Da |
| Chromatographic Retention | Identical (Baseline) | Identical (Baseline) |
| Primary Application | Target Analyte / Fungicide | Internal Standard (IS) for IDMS |
Mechanism of Action and Toxicological Profile
Understanding the necessity of monitoring TPTH requires examining its biological impact. TPTH is a Fungicide Resistance Action Committee (FRAC) code 30 fungicide that operates by disrupting cellular respiration 1.
Mechanistically, TPTH penetrates the mitochondrial inner membrane and binds to the
Fig 1. Mechanism of Action: TPTH inhibiting mitochondrial ATP Synthase leading to cellular death.
The Causality of Isotope Dilution Mass Spectrometry (IDMS)
When analyzing environmental samples (e.g., soil, surface water) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), scientists encounter matrix effects . Co-eluting matrix components compete with the target analyte for charge in the Electrospray Ionization (ESI) source, leading to unpredictable ion suppression or enhancement 4.
Why use TPTH-d15? Because TPTH and TPTH-d15 share identical chromatographic behavior, they co-elute perfectly into the MS source [[4]](). If matrix components suppress the ionization of native TPTH by 40%, the ionization of TPTH-d15 is simultaneously suppressed by exactly 40%. Consequently, the ratio of their MS/MS peak areas remains perfectly constant. This establishes a self-validating system : absolute signal loss is mathematically corrected by the constant isotopic ratio, ensuring absolute quantitative accuracy regardless of sample complexity 4.
Self-Validating Protocol: Extraction & LC-MS/MS Workflow
To leverage the properties of TPTH-d15, the following step-by-step methodology outlines an optimized Solid Phase Extraction (SPE) and ID-LC-MS/MS workflow for surface water analysis 5.
Step 1: Isotopic Equilibration
-
Spiking: Transfer 100 mL of the raw surface water sample into a silanized glass vessel. Immediately spike the sample with a known concentration (e.g., 10 ng/L) of TPTH-d15 internal standard.
-
Causality: Spiking before extraction ensures that any physical loss of the analyte during sample prep (e.g., binding to glassware, incomplete elution) affects both the native and d15-isotopologue equally. The ratio is locked in from step one.
Step 2: Solid Phase Extraction (SPE)
-
Conditioning: Condition a 500 mg Strata C18-E SPE cartridge with 5 mL of methanol, followed by 5 mL of LC-grade water.
-
Loading: Adjust the sample pH to 9.0 to maintain the hydroxide form of the organotin, maximizing its hydrophobicity 5. Pass the 100 mL sample through the cartridge at a flow rate of 2-3 mL/min.
-
Elution: Elute the strongly bound triphenyltin compounds using 1 mL of methanol containing 0.1% acetic acid [[5]]().
-
Causality: The trace acetic acid disrupts the hydrophobic interactions between the triphenyl rings and the C18 stationary phase, ensuring high recovery yields.
Step 3: LC-MS/MS Quantification
-
Chromatography: Inject the eluate onto a reversed-phase C18 analytical column using a gradient of water and acetonitrile (both containing 0.1% formic acid).
-
Detection: Operate the mass spectrometer in positive ESI mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions. The quadrupole will easily differentiate the native TPTH from TPTH-d15 due to the +15 Da mass shift.
-
Validation: Calculate the absolute concentration of TPTH by plotting the integrated area ratio (Area
/ Area ) against a pre-established calibration curve.
Fig 2. Self-validating ID-LC-MS/MS workflow utilizing TPTH-d15 for matrix effect correction.
Conclusion
The transition from external calibration to Isotope Dilution Mass Spectrometry represents the gold standard in modern analytical chemistry. While native Triphenyltin Hydroxide remains a compound of high toxicological and environmental concern, the synthesis and application of Triphenyltin Hydroxide-d15 provide researchers with an elegant, self-validating tool. By perfectly mimicking the native analyte's physical chemistry while offering a distinct +15 Da mass shift, TPTH-d15 eliminates the ambiguity caused by matrix suppression, ensuring that trace-level quantifications are both highly accurate and legally defensible.
References
1.[1] Title: TRIPHENYLTIN HYDROXIDE | Ataman Kimya Source: atamankimya.com URL:
2.[2] Title: Studies on the mechanism of action of triphenyltin on proton conduction by the H+-ATPase of mitochondria Source: PubMed - NIH URL:
3.[3] Title: Triphenyltin hydroxide - SAFETY DATA SHEET Source: thermofisher.com URL:
4.[5] Title: Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry Source: RSC Publishing URL:
5.[4] Title: Stable-isotope dilution LC–MS for quantitative biomarker analysis Source: PMC - NIH URL:
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. Studies on the mechanism of action of triphenyltin on proton conduction by the H+-ATPase of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Unveiling the Toxicokinetics of Triphenyltin: A Whitepaper on the Analytical and Mechanistic Applications of Triphenyltin Hydroxide-d15
Introduction
Triphenyltin hydroxide (TPTH) is a tri-substituted organotin compound historically deployed as a broad-spectrum agricultural fungicide and marine antifouling agent. Despite stringent global regulatory restrictions, its persistence in aquatic ecosystems and profound endocrine-disrupting properties necessitate rigorous environmental monitoring. TPTH acts as a potent dual agonist for the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ), driving aberrant adipogenesis and reproductive toxicity[1][2].
To accurately quantify trace levels of TPTH in complex environmental matrices (e.g., sediment, surface water, and biota), researchers rely on Isotope Dilution Mass Spectrometry (IDMS)[3]. The deuterated isotopologue, Triphenyltin Hydroxide-d15 (TPTH-d15) , serves as the gold-standard internal standard[4]. By replacing all 15 phenyl protons with deuterium, TPTH-d15 maintains identical physicochemical properties to native TPTH but is mass-shifted by 15 Da. This enables perfect chromatographic co-elution and precise correction for matrix-induced ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Molecular Mechanisms of Triphenyltin Toxicity
Unlike legacy persistent organic pollutants, organotins like TPTH do not rely on the aryl hydrocarbon receptor (AhR). Instead, they directly hijack nuclear receptor signaling. Structural and cell-based assays reveal that TPTH binds with nanomolar affinity to the RXRα-PPARγ heterodimer[5].
The Causality of Toxicity: TPTH engages RXRα via a unique covalent interaction between the tin atom and the Cys432 residue located in helix 11 of the ligand-binding domain[6]. Simultaneously, it interacts with PPARγ through non-covalent ionic bonds with the sulfur atom of Cys285 and π-π interactions with helix 12[2]. This dual agonism hyperactivates the transcription of adipogenic genes (e.g., Fabp4) while actively suppressing osteogenesis in multipotent stromal cells, leading to its classification as a potent environmental obesogen[1][7].
Triphenyltin-induced activation of the RXRα-PPARγ heterodimer signaling pathway.
The Analytical Imperative for TPTH-d15
Environmental matrices are notoriously heterogeneous. When utilizing Electrospray Ionization (ESI) in LC-MS/MS, co-extracting humic acids, lipids, and salts compete for charge droplets, leading to severe signal attenuation (ion suppression).
Why TPTH-d15? Relying on external calibration or structural analogs (e.g., triphenyl phosphate) often fails because they elute at different retention times and experience different matrix environments[8]. TPTH-d15 co-elutes precisely with native TPTH. Consequently, any signal attenuation caused by the matrix affects both the analyte and the internal standard equally. The ratio of their peak areas remains constant, establishing a self-validating quantitative system. Furthermore, spiking TPTH-d15 into the raw sample prior to extraction inherently corrects for incomplete recoveries during sample preparation[3].
Self-Validating Experimental Protocol for Environmental Matrices
The following methodology details a robust modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) coupled with LC-MS/MS workflow for soil/sediment, leveraging TPTH-d15[9][10].
Step-by-Step Methodology
Step 1: Isotope Equilibration (The Critical Step)
-
Weigh 10.0 g of homogenized sediment into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with a known concentration of TPTH-d15 (e.g., 50 µL of a 1 µg/mL solution).
-
Causality of Choice: Allow the sample to equilibrate in the dark for 2 hours. This ensures the deuterated standard partitions into the soil matrix identically to the native contaminant, validating all subsequent extraction efficiencies.
Step 2: Extraction
-
Add 10 mL of acidified acetonitrile (containing 1% acetic acid) to the tube.
-
Causality of Choice: The acid disrupts ionic interactions between the organotin cation and negatively charged silicate sites in the soil[9].
-
Vortex vigorously for 1 minute, then sonicate for 15 minutes.
Step 3: Dispersive Solid Phase Extraction (dSPE) Clean-up
-
Add QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl) to induce phase separation. Centrifuge at 5000 rpm for 5 minutes.
-
Transfer the supernatant to a dSPE tube containing C18 sorbent (to remove non-polar lipids) and MgSO₄ (to remove residual water).
-
Centrifuge and filter the final extract through a 0.22 µm PTFE syringe filter into an autosampler vial.
Step 4: LC-MS/MS Analysis
-
Inject the extract onto a C18 UHPLC column. Utilize a binary gradient of Water (0.1% formic acid) and Acetonitrile.
-
Operate the triple quadrupole mass spectrometer in Positive ESI Multiple Reaction Monitoring (MRM) mode.
Step-by-step isotope dilution LC-MS/MS workflow using TPTH-d15.
Quantitative Data Summaries
To ensure robust detection, specific MRM transitions must be monitored. Because organotins ionize as cations in ESI+, the target mass corresponds to the intact cation [R₃Sn]⁺, utilizing the most abundant tin isotope (¹²⁰Sn).
Table 1: Optimal LC-MS/MS MRM Transitions
| Analyte | Precursor Ion (m/z) | Quantifier Product Ion (m/z) | Qualifier Product Ion (m/z) | Collision Energy (eV) |
| Triphenyltin (Native) | 351.0 | 197.0 [Loss of 2 Phenyls] | 120.0[Sn⁺ core] | 35 / 55 |
| Triphenyltin-d15 (IS) | 366.0 | 202.0 [Loss of 2 d5-Phenyls] | 120.0 [Sn⁺ core] | 35 / 55 |
Table 2: Method Performance Comparison (IDMS vs. External Calibration)
| Matrix | Extraction Method | Calibration Strategy | Limit of Detection (LOD) | Absolute Recovery | Reference |
| Surface Water | SPE (Strata C18-E) | External Standard | 0.1 µg/L | 86 – 107% | [9] |
| Sediment | SPE-LC-ICP-MS | External Standard | 1.5 – 25.6 ng/L | 33 – 68% | [3] |
| Sediment | SPE-LC-ICP-MS | Isotope Dilution (d15) | 0.5 – 1.2 ng/L | 70 – 114% | [3] |
| Soil | Modified QuEChERS | Isotope Dilution (d15) | 10 µg/kg | 72 – 87% | [9] |
Note: As demonstrated in Table 2, the implementation of Isotope Dilution significantly lowers the LOD and stabilizes recovery rates by mathematically neutralizing extraction losses[3].
Conclusion & Future Perspectives
The integration of Triphenyltin Hydroxide-d15 into environmental toxicology workflows elevates analytical rigor from estimation to absolute quantification. By neutralizing matrix effects and extraction variances, TPTH-d15 empowers researchers to confidently map the environmental fate of this potent endocrine disruptor. As regulatory frameworks like the European Water Framework Directive impose increasingly stringent limits on organotin concentrations[11], the adoption of isotope dilution mass spectrometry utilizing d15-labeled standards will remain an indispensable pillar of environmental safety and drug development assays.
References
-
Tributyltin engages multiple nuclear receptor pathways and suppresses osteogenesis in bone marrow multipotent stromal cells Source: nih.gov URL:[Link]
-
Structural basis for PPARγ transactivation by endocrine-disrupting organotin compounds Source: nih.gov URL:[Link]
-
The environmental obesogen tributyltin chloride acts via peroxisome proliferator activated receptor gamma to induce adipogenesis Source: uci.edu URL:[Link]
-
Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors Source: nih.gov URL:[Link]
-
Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry Source: rsc.org URL:[Link]
-
Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry Source: nih.gov URL:[Link]
-
Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS Source: sciex.jp URL:[Link]
Sources
- 1. Tributyltin engages multiple nuclear receptor pathways and suppresses osteogenesis in bone marrow multipotent stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for PPARγ transactivation by endocrine-disrupting organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plas ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00555H [pubs.rsc.org]
- 4. scbt.com [scbt.com]
- 5. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]
- 8. sciex.jp [sciex.jp]
- 9. Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Guide to the Stability of Triphenyltin Hydroxide-d15 in Diverse Solvent Matrices: Principles and Practices
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Stability Assessment
Triphenyltin hydroxide (TPTH) is an organotin compound historically used as a fungicide on various agricultural crops.[1] In modern analytical chemistry, particularly in environmental monitoring and toxicology studies, the use of stable isotope-labeled internal standards is the gold standard for accurate quantification by mass spectrometry. Triphenyltin Hydroxide-d15, where the hydrogen atoms on the three phenyl rings are replaced with deuterium, serves this purpose.[2][3] Its utility, however, is entirely dependent on its stability; any degradation of the internal standard between its preparation and the final analysis can lead to significant quantification errors.
The choice of solvent for stock solutions, calibration standards, and sample extraction can profoundly impact the stability of TPTH-d15. Factors such as solvent polarity, protic or aprotic nature, pH, and exposure to environmental factors like light and temperature can initiate degradation pathways.[4] This guide provides the technical foundation and practical methodologies to systematically evaluate the stability of TPTH-d15 across a range of relevant solvent matrices, thereby ensuring the integrity of analytical data.
Foundational Physicochemical Properties and Degradation Pathways
A thorough understanding of TPTH's intrinsic properties is essential for designing a meaningful stability study.
Key Physicochemical Characteristics
Triphenyltin hydroxide is a white, odorless crystalline solid.[5] It is generally stable at room temperature in the dark but exhibits sensitivities that are critical to experimental design.[4] It is moderately soluble in most organic solvents like ethanol, acetone, and dichloromethane, but is practically insoluble in water.[6][7]
Key sensitivities include:
-
Thermal Instability: Dehydration to its corresponding oxide, bis(triphenyltin) oxide, can occur upon heating above 45°C.[1]
-
Photosensitivity: TPTH is slowly degraded by sunlight and more rapidly by UV light.[4] This necessitates careful handling and storage to protect solutions from light.
Principal Degradation Pathways
The primary degradation route for triphenyltin compounds involves the sequential cleavage of the tin-carbon (Sn-C) bond, a process known as de-phenylation.[8][9] This can be mediated by abiotic factors (e.g., photolysis) or biotic processes.[9]
The degradation cascade is as follows:
-
Triphenyltin (TPT) → Diphenyltin (DPT) → Monophenyltin (MPT) → Inorganic Tin
This pathway is critical because a stability-indicating analytical method must be able to not only quantify the parent compound (TPTH-d15) but also resolve and detect the appearance of its key degradation products, primarily Diphenyltin-d10 (DPT-d10) and Monophenyltin-d5 (MPT-d5).
Caption: Primary degradation pathway of Triphenyltin compounds.
Designing a Robust Stability Study: A Self-Validating Workflow
The objective of a stability study is to define reliable storage conditions and a maximum viable lifetime for TPTH-d15 solutions in specific solvents. The following experimental design is rooted in principles outlined by regulatory bodies like the EPA and OECD for chemical stability testing.[10][11][12]
Experimental Protocol
This protocol provides a step-by-step methodology for a comprehensive stability assessment.
Step 1: Preparation of Primary Stock Solution
-
Rationale: A concentrated stock in a solvent of known high stability minimizes initial degradation and serves as the reference for all subsequent dilutions. Ethanol is a suitable choice due to TPTH's moderate solubility and the solvent's relative inertness.[13]
-
Procedure:
-
Accurately weigh a known amount of Triphenyltin Hydroxide-d15.
-
Dissolve in a Class A volumetric flask using 90% ethanol / 10% ammonium hydroxide to a final concentration of ~100 µg/mL. The basic condition helps to maintain solubility and stability.[13]
-
Store this primary stock in an amber glass vial at -20°C.
-
Step 2: Preparation of Test Solutions in Target Matrices
-
Rationale: To assess stability under real-world conditions, the stock solution is diluted into a variety of solvents covering a range of chemical properties.
-
Procedure:
-
Allow the primary stock solution to equilibrate to room temperature.
-
Dilute the stock to a working concentration (e.g., 1 µg/mL) in separate volumetric flasks for each test solvent.
-
Suggested Solvent Matrices:
-
Aprotic Polar: Acetonitrile, Acetone
-
Protic Polar: Methanol
-
Nonpolar: Hexane
-
Aqueous Buffered: pH 4, pH 7, and pH 9 buffers (to assess pH-dependent hydrolysis).
-
-
Step 3: Storage and Sampling
-
Rationale: Stability is assessed over time under controlled environmental conditions. Including accelerated conditions (elevated temperature) can provide predictive data on long-term stability.[14][15]
-
Procedure:
-
Aliquot the test solutions into multiple amber glass vials for each matrix/condition combination to avoid repeated freeze-thaw cycles of a single sample.
-
Storage Conditions:
-
Refrigerated (2-8°C), protected from light.
-
Room Temperature (~20-25°C), protected from light.
-
Accelerated (40°C), protected from light.
-
-
Time Points: Analyze samples at intervals. A typical schedule would be: T=0 (immediately after preparation), 24 hours, 7 days, 14 days, 1 month, and 3 months.[14]
-
Caption: Experimental workflow for the stability assessment of TPTH-d15.
Analytical Methodology: A Stability-Indicating Approach
The chosen analytical method must be "stability-indicating," meaning it can accurately measure the decrease in the active compound's concentration without interference from its degradation products.[14] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred technique for this purpose.[16]
HPLC-MS/MS Protocol
-
Sample Preparation: Prior to injection, dilute the stored samples with the initial mobile phase to a concentration suitable for the instrument's linear range.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) provides excellent separation for organotin compounds.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). The acidic modifier aids in protonation for positive ion electrospray.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization in Positive Mode (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined for TPTH-d15 and its potential degradation products (DPT-d10, MPT-d5). For example:
-
TPTH-d15: Monitor the transition corresponding to the loss of a water molecule from the protonated molecule.
-
DPT-d10: Monitor the transition corresponding to the deuterated diphenyltin cation.
-
-
-
Data Analysis: The stability of TPTH-d15 is expressed as the percentage of the initial concentration remaining at each time point.
-
Calculation: (Peak Area at T=x / Peak Area at T=0) * 100%.
-
Acceptance Criteria: A common threshold for stability is retaining ≥90% of the initial concentration.
-
Data Presentation and Interpretation
Quantitative results should be summarized in a clear, tabular format for easy comparison across different conditions.
Hypothetical Stability Data Summary
| Solvent Matrix | Storage Condition | T=0 | 7 Days | 1 Month | 3 Months |
| Acetonitrile | 2-8°C | 100% | 99.5% | 98.2% | 96.5% |
| Room Temp | 100% | 98.1% | 94.5% | 88.1% | |
| Methanol | 2-8°C | 100% | 99.1% | 97.5% | 94.2% |
| Room Temp | 100% | 96.5% | 91.0% | 82.4% | |
| Hexane | 2-8°C | 100% | 99.8% | 99.1% | 98.5% |
| Room Temp | 100% | 99.2% | 98.0% | 96.8% | |
| Aqueous pH 7 | 2-8°C | 100% | 95.3% | 88.6% | 75.3% |
| Room Temp | 100% | 91.2% | 79.8% | 61.7% |
Data are hypothetical and for illustrative purposes only.
Interpretation of Results
-
Solvent Effects: As illustrated in the hypothetical data, stability is generally higher in aprotic (Acetonitrile) and nonpolar (Hexane) solvents compared to protic solvents (Methanol), which can participate in hydrogen bonding and potentially facilitate degradation. Unsurprisingly, stability is lowest in aqueous solutions, where hydrolysis is a more significant factor.
-
Temperature Effects: Degradation rates are consistently higher at room temperature compared to refrigerated conditions, underscoring the importance of cold storage for preserving solution integrity.
-
Practical Implications: Based on such data, a laboratory could conclude that for short-term use (up to one week), solutions in acetonitrile or hexane are reliable at room temperature. For long-term storage, solutions should be prepared in a non-polar or aprotic solvent and stored at 2-8°C or, preferably, -20°C. Aqueous working standards should be prepared fresh daily.[17]
Conclusion and Best Practice Recommendations
The stability of Triphenyltin Hydroxide-d15 is not absolute and is highly dependent on the solvent matrix and storage conditions. This guide provides a framework for researchers to systematically validate the stability of their own standard solutions, ensuring the highest quality of analytical data.
Key Recommendations:
-
Validate Your System: Do not assume stability. Conduct an in-house stability study using the specific solvents and concentrations relevant to your analytical methods.
-
Prioritize Cold and Dark Storage: Unless data prove otherwise, always store TPTH-d15 stock and working solutions in amber vials under refrigerated (2-8°C) or frozen (-20°C) conditions.[18][19]
-
Prepare Aqueous Solutions Freshly: Due to lower stability in aqueous media, calibration standards and quality controls in aqueous matrices should be prepared fresh for each analytical batch.
-
Monitor for Degradation Products: A truly comprehensive stability program should include monitoring for the appearance of DPT-d10 and MPT-d5 to understand the degradation kinetics fully.
-
Adhere to Regulatory Guidance: For studies intended for regulatory submission, stability protocols should align with established guidelines such as those from the EPA (OPPTS 830.6317) and OECD.[15][20]
References
- Ataman Kimya. (n.d.). TRIPHENYLTIN HYDROXIDE.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). triphenyltin hydroxide. CAMEO Chemicals.
- National Center for Biotechnology Information. (n.d.). Triphenyltin hydroxide. PubChem.
- Grokipedia. (n.d.). Triphenyltin hydroxide.
- Occupational Safety and Health Administration (OSHA). (n.d.). Triphenyltin Hydroxide.
- BenchChem. (2025). A Comparative Guide to Trimethyltin Hydroxide and Triphenyltin Hydroxide in Hydrolysis Reactions.
- Organisation for Economic Co-operation and Development (OECD). (n.d.). Guidelines for the Testing of Chemicals.
- Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
- Kannan, K., & Lee, R. F. (1996). Triphenyltin and its degradation products in foliage and soils from sprayed pecan orchards and in fish from adjacent ponds. Environmental Toxicology and Chemistry, 15(9), 1492-1499.
- European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products.
- United States Environmental Protection Agency (EPA). (2025). Accelerated Storage Stability and Corrosion Characteristics Study Protocol.
- Organisation for Economic Co-operation and Development (OECD). (2017). OECD GUIDELINES FOR TESTING OF CHEMICALS.
- Inoue, Y., et al. (2001). Degradation of Triphenyltin by a Fluorescent Pseudomonad. Applied and Environmental Microbiology, 67(8), 3468–3474.
- Soderquist, C. J., & Crosby, D. G. (1978). Determination of Triphenyltin Hydroxide and Its Degradation Products in Water. Analytical Chemistry, 50(11), 1435-1439.
- United States Environmental Protection Agency (EPA). (n.d.). Product Properties Test Guidelines Oppts 830.6317 Storage Stability.
- Clinivex. (n.d.). Triphenyltin Hydroxide-d15 Supplier.
- Santa Cruz Biotechnology. (n.d.). Triphenyltin Hydroxide-d15.
- Pharmaffiliates. (n.d.). Chemical Name : Triphenyltin Hydroxide-d15.
- National Center for Biotechnology Information. (n.d.). Triphenyltin hydroxide - 10 Stability / Shelf Life. PubChem.
- LCGC International. (2022). Investigating the Environmental Impact of Organotins.
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- 5. Triphenyltin hydroxide | C18H16OSn | CID 9907219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Technical Guide: Triphenyltin Hydroxide-d15 (Fentin Hydroxide-d15)
Chemical Characterization, Synthesis, and Application in Isotope Dilution Mass Spectrometry
Executive Summary
Triphenyltin Hydroxide-d15 (TPTH-d15), also known as Fentin Hydroxide-d15, is a high-purity stable isotope-labeled organotin compound.[1] It serves as the definitive Internal Standard (IS) for the quantification of fentin hydroxide residues in agricultural commodities (e.g., potatoes, sugar beets) and environmental matrices.
By replacing the 15 hydrogen atoms on the three phenyl rings with deuterium (
Chemical Identity & Specifications
Unlike common reagents, deuterated organotins often lack a unique, globally harmonized CAS number in public registries. They are frequently referenced by the CAS number of their unlabeled parent compound or their immediate precursor (Triphenyltin Chloride-d15).
Core Identifiers
| Parameter | Specification | Notes |
| Chemical Name | Triphenyl-d15-tin Hydroxide | |
| Synonyms | Fentin hydroxide-d15; Hydroxytriphenyltin-d15 | |
| Parent CAS | 76-87-9 | Refers to unlabeled TPTH.[2][3] |
| Labeled CAS | Not Assigned / Proprietary | See 358731-92-7 (Triphenyltin Chloride-d15) for the precursor. |
| Chemical Formula | The hydroxyl proton (H) is exchangeable and typically not deuterated. | |
| Molecular Weight | 382.12 g/mol | Unlabeled MW is ~367.03 g/mol . |
| Isotopic Purity | Critical to prevent isobaric interference with the M+2 isotope of native Tin ( | |
| Appearance | White to off-white solid | |
| Solubility | Dichloromethane, Methanol, Acetone | Insoluble in water (hydrophobic). |
Critical Note on CAS Numbers: Researchers purchasing this material will often find it cataloged under the parent CAS (76-87-9) with a specific product code indicating isotopic labeling. The CAS 358731-92-7 refers to Triphenyltin Chloride-d15, which hydrolyzes to the hydroxide form in aqueous basic media.
Synthesis & Isotopic Logic
The synthesis of TPTH-d15 requires a controlled Grignard reaction sequence to ensure full deuteration of the phenyl rings. The choice of a d15-label (perdeuterated rings) rather than a d5-label (single ring) is deliberate: it moves the precursor ion mass sufficiently away from the natural isotopic envelope of Tin (
Synthesis Workflow
The following diagram illustrates the conversion of Bromobenzene-d5 to TPTH-d15.
Figure 1: Step-wise synthesis of Triphenyltin Hydroxide-d15 via Grignard reagent and Kocheshkov redistribution.
Analytical Application: Isotope Dilution Mass Spectrometry (IDMS)
The primary utility of TPTH-d15 is in Isotope Dilution Mass Spectrometry (IDMS) . Organotin analysis is notoriously difficult due to:
-
Adsorption: Organotins stick to glass and plastic surfaces.
-
Matrix Effects: Co-eluting compounds in crops (chlorophyll, lipids) suppress ionization in the MS source.
Mechanism of Error Correction
Because TPTH-d15 is chemically identical to the target analyte (TPTH) but distinct in mass, it experiences the exact same extraction losses and ionization suppression. By spiking the sample before extraction, the ratio of the Native/Labeled signals provides a self-corrected concentration.
Figure 2: IDMS workflow ensuring compensation for matrix effects and recovery losses.
Experimental Protocol: Determination of Fentin Hydroxide in Crops
This protocol is adapted from the EU Reference Laboratories for Residues of Pesticides methods.[4]
Reagents
-
Internal Standard: Triphenyltin Hydroxide-d15 (10 µg/mL in Methanol).
-
Extraction Solvent: Acetonitrile containing 1% Formic Acid (Acidification is crucial to keep TPTH in the ionized/soluble state and prevent adsorption).
-
Buffer: Citrate buffer salts (QuEChERS EN 15662).
Step-by-Step Methodology
-
Sample Weighing: Weigh 10.0 g of homogenized sample (e.g., potato) into a 50 mL centrifuge tube.
-
IS Addition: Add 100 µL of TPTH-d15 solution. Vortex for 30 seconds. Allow to equilibrate for 15 minutes.
-
Extraction: Add 10 mL of Acetonitrile (with 1% Formic Acid). Shake vigorously for 1 minute.
-
Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g Na2HCitrate). Shake immediately for 1 minute.
-
Centrifugation: Centrifuge at 3000 RCF for 5 minutes.
-
Cleanup (Optional): Transfer aliquot to dSPE tube (PSA/C18). Note: Avoid PSA if pH rises too high, as organotins are pH sensitive. C18 only is preferred.
-
Analysis: Inject 5 µL into LC-MS/MS.
LC-MS/MS Parameters
-
Column: C18 (e.g., Zorbax Eclipse XDB), 2.1 x 50 mm, 3.5 µm.[4]
-
Mobile Phase A: 5mM Ammonium Formate in Water + 0.1% Formic Acid.[4]
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[4]
-
Gradient: 5% B to 95% B over 10 minutes.
MRM Transitions (Quantification):
-
TPTH (Native): Precursor
Product (Sn-Phenyl fragment). -
TPTH-d15 (IS): Precursor
Product (Sn-Phenyl-d5 fragment).
Handling, Stability & Safety
-
Toxicity: Like all organotins, TPTH-d15 is toxic. It is an endocrine disruptor and severe eye irritant. Handle in a fume hood.
-
Stability:
-
Solid State: Stable for >2 years at -20°C.
-
Solution: Organotins can degrade on glass surfaces over time. Use silanized glass or polypropylene vials.
-
pH Sensitivity: TPTH converts to the oxide/dimer form in basic conditions. Always maintain acidic conditions (0.1% Formic Acid) in solvents to keep the monomeric hydroxide/cationic form stable.
-
References
-
EU Reference Laboratories for Residues of Pesticides. (2010). Analysis of Organotin Compounds via QuEChERS and LC-MS/MS. EURL-SRM. Link
-
LGC Standards. (n.d.). Triphenyltin Hydroxide-d15 Product Specification.Link
-
Santa Cruz Biotechnology. (n.d.). Triphenyltin Hydroxide-d15 Properties and Safety.[5]Link
-
U.S. EPA. (2000).[5] R.E.D. Facts: Triphenyltin Hydroxide.[2][5][6][7][8][9][10] Prevention, Pesticides And Toxic Substances. Link
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- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. Triphenyltin hydroxide - Wikipedia [en.wikipedia.org]
- 6. atamankimya.com [atamankimya.com]
- 7. Triphenyltin Hydroxide Manufacturer & Suppliers |ELRASA-TPHT - Elchemy [elchemy.com]
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- 10. clinivex.com [clinivex.com]
Understanding metabolic pathways of organotins using d15 isotopes
An In-depth Technical Guide: Elucidating Organotin Metabolic Pathways and Toxicological Impacts Using Stable Isotope Tracing
Abstract
Organotin compounds (OTCs) represent a class of persistent environmental contaminants with well-documented toxicological effects, including endocrine disruption and neurotoxicity.[1] A comprehensive understanding of their metabolic fate is paramount for accurately assessing their risk to human health and developing strategies for bioremediation. This technical guide, designed for researchers, toxicologists, and drug development professionals, moves beyond conventional analytical methods to detail a sophisticated approach using stable isotope tracing—specifically with ¹⁵N-labeled substrates—to elucidate not only the biotransformation of organotins but also their impact on fundamental cellular metabolic networks. We provide the scientific rationale behind experimental design, detailed, self-validating protocols for in vitro studies, and a framework for data analysis and interpretation using advanced mass spectrometry techniques.
Introduction to Organotins and Their Metabolic Significance
Chemical Nature and Ubiquity of Organotins
Organotin compounds are characterized by at least one covalent bond between a tin (Sn) and a carbon (C) atom, generally represented by the formula RₙSnX₄₋ₙ, where 'R' is an organic group (e.g., butyl, phenyl) and 'X' is an anion.[2] Their industrial applications are widespread, ranging from PVC heat stabilizers and catalysts to agricultural pesticides and marine anti-fouling agents.[3][4][5] This extensive use has led to their ubiquitous presence in various environmental matrices, including water, sediment, and biota, and subsequent entry into the human food chain.[4][6]
The Toxicological Imperative: Why Metabolism Matters
The toxicity of organotins is highly dependent on the number and nature of the organic substituents.[7] Tri-substituted organotins, such as tributyltin (TBT) and triphenyltin (TPT), are generally the most toxic forms, known to be potent endocrine disruptors and immunotoxic agents.[5][8] The metabolic processes within an organism dictate the conversion of one organotin species to another, profoundly altering its toxicity, persistence, and bioaccumulation potential.[9] Therefore, elucidating these metabolic pathways is not merely an academic exercise; it is a critical step in understanding the mechanisms of toxicity and predicting the ultimate health outcomes of exposure.
Core Principles of Organotin Biotransformation
The Dealkylation Cascade: From Tetra- to Inorganic Tin
The primary metabolic pathway for organotins in mammals is a sequential dealkylation or dearylation process.[9] This cascade typically proceeds as follows:
-
Tetra-organotins (R₄Sn) are dealkylated to Tri-organotins (R₃SnX) .
-
Tri-organotins (R₃SnX) are further metabolized to Di-organotins (R₂SnX₂) and Mono-organotins (RSnX₃) .
-
Ultimately, these compounds can be fully mineralized to less toxic inorganic tin (Sn⁴⁺) .[10]
This process is crucial because the intermediate metabolites, particularly the tri-organotin species, often exhibit the highest biological activity and toxicity.[7]
The Central Role of Cytochrome P450 Enzymes
The metabolic conversion of organotins is primarily mediated by the cytochrome P450 (CYP) microsomal monooxygenase system, a superfamily of enzymes concentrated in the liver.[11][12] These enzymes catalyze the oxidative cleavage of the tin-carbon bond.[9] Understanding the involvement of specific CYP isozymes can provide insights into species-specific differences in susceptibility and potential drug-organotin interactions.
Leveraging Stable Isotopes to Interrogate Metabolism
The Power of Isotopic Tracers in Mechanistic Toxicology
Stable isotope labeling (SIL) is a powerful technique for tracing the fate of molecules in complex biological systems. Unlike radioactive isotopes, stable isotopes (e.g., ¹³C, ²H, ¹⁵N) are non-radioactive and safe for a wider range of applications, posing no health risks to researchers or subjects.[13] By introducing a molecule enriched with a heavy isotope, its journey and transformation through metabolic pathways can be precisely tracked using mass spectrometry.[13]
A Novel Approach: Using ¹⁵N to Uncover Metabolic Perturbations by Organotins
While organotins do not contain nitrogen, their toxic effects manifest as significant disruptions to cellular metabolism.[8][14] This guide proposes an advanced, indirect tracing strategy: using a ¹⁵N-labeled substrate to probe how organotin exposure perturbs central nitrogen and carbon metabolism.
The Rationale: Glutamine is a critical nutrient for many cells, providing nitrogen for the synthesis of amino acids and nucleotides, and carbon for replenishing the TCA cycle (anaplerosis).[15] By supplying cells with ¹⁵N-labeled glutamine, we can trace the flow of nitrogen through numerous biosynthetic pathways.[16][17] Any alteration in the ¹⁵N labeling patterns of downstream metabolites upon organotin exposure provides a direct readout of the specific pathways being disrupted. This approach shifts the focus from merely identifying organotin metabolites to functionally understanding their toxic mechanism of action.
Experimental Design: A Self-Validating System
A robust experimental design is foundational to trustworthy results. The following framework outlines a logical, self-validating approach for an in vitro study.
Conceptual Framework: Tracing Metabolic Disruption
The core of the experiment is to compare the metabolic state of cells under three conditions:
-
Vehicle Control: Cells grown with unlabeled glutamine.
-
¹⁵N-Labeled Control: Cells grown with ¹⁵N-glutamine to establish the baseline metabolic flux.
-
Organotin + ¹⁵N-Labeled: Cells exposed to the target organotin (e.g., TBT) and grown with ¹⁵N-glutamine to measure metabolic perturbations.
Model System Selection and Justification (In Vitro Focus)
The human hepatocarcinoma cell line, HepG2 , is an excellent model for this study.
-
Relevance: As the liver is the primary site of organotin metabolism, a liver-derived cell line is physiologically relevant.[9]
-
Metabolic Activity: HepG2 cells are known to possess active CYP450 systems, enabling the metabolism of xenobiotics.
-
Reproducibility: As a well-characterized cell line, it provides a high degree of experimental reproducibility.
The Isotopic Tracer: ¹⁵N-Glutamine
[U-¹⁵N₂]-L-glutamine is the ideal tracer. The "U" (uniform) designation means both nitrogen atoms in the glutamine molecule are the heavy ¹⁵N isotope, providing a distinct mass shift that is easily detectable by mass spectrometry.
Detailed Experimental Protocol: An In Vitro Workflow
This section provides a detailed methodology. Adherence to these steps ensures reproducibility and data integrity.
Materials and Reagents
-
Cell Line: HepG2 cells
-
Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Tracer Medium: Glucose-free, Glutamine-free DMEM supplemented with 10% dialyzed FBS, 2 mM [U-¹⁵N₂]-L-glutamine, and 10 mM Glucose.
-
Organotin: Tributyltin chloride (TBT) dissolved in DMSO.
-
Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C.
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS).[4]
Step-by-Step Protocol: Cell Culture, Dosing, and ¹⁵N-Labeling
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 1x10⁶ cells/well and allow them to adhere for 24 hours.
-
Dosing: Aspirate the medium. Add fresh complete medium containing either TBT (e.g., at a final concentration of 100 nM) or an equivalent volume of DMSO (vehicle control). Incubate for a predetermined time (e.g., 12 hours) to allow for metabolic changes to occur.
-
Labeling: Aspirate the dosing medium. Wash cells once with sterile PBS.
-
Initiate Tracing: Add 1 mL of pre-warmed Tracer Medium to each well. Place plates back in the incubator. This is Time Zero (T₀) for the labeling experiment.
-
Time Course: Harvest cells at various time points (e.g., 0, 1, 4, 8 hours) to observe the dynamics of ¹⁵N incorporation.
Step-by-Step Protocol: Metabolite Extraction
-
Quenching: At each time point, rapidly aspirate the medium and place the plate on dry ice to instantly quench all metabolic activity.
-
Extraction: Add 1 mL of ice-cold 80:20 Methanol:Water to each well.
-
Cell Lysis: Scrape the cells into the extraction solvent using a cell scraper.
-
Collection: Transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for LC-MS/MS analysis.
Step-by-Step Protocol: LC-MS/MS Analysis
-
Chromatography: Separate metabolites using a reverse-phase or HILIC liquid chromatography column to resolve polar compounds.
-
Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in both positive and negative ion modes to cover a broad range of metabolites.
-
Data Acquisition for Organotins: Use a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify TBT and its expected metabolites (DBT, MBT). The transitions will be based on the unique isotopic pattern of tin.[18]
-
Data Acquisition for ¹⁵N-Metabolites: Perform a full scan analysis to identify all detectable metabolites. Simultaneously, use a targeted SIM (Selected Ion Monitoring) or MRM approach to quantify the different isotopologues (molecules with different numbers of ¹⁵N atoms) for key metabolites like amino acids and TCA cycle intermediates.
Data Analysis and Mechanistic Interpretation
Identifying Organotin Metabolites
Organotin metabolites (DBT, MBT) are identified by matching their retention times and mass fragmentation patterns to those of authentic chemical standards. The characteristic isotopic cluster of tin provides a definitive confirmation.[18]
Quantifying Isotopic Enrichment and Metabolic Flux
The mass spectrometer measures the relative abundance of each isotopologue for a given metabolite. For example, for the amino acid glutamate, which can be synthesized from glutamine, we can measure:
-
M+0: Unlabeled glutamate
-
M+1: Glutamate with one ¹⁵N atom
-
M+2: Glutamate with two ¹⁵N atoms
The fractional enrichment is calculated to determine the percentage of the metabolite pool that has become labeled over time. This data can be used in metabolic flux analysis (MFA) software to calculate the rates of biochemical reactions.[15][19]
Case Study: Interpreting Hypothetical Data from a TBT Exposure Experiment
Table 1: Hypothetical Fractional ¹⁵N Enrichment in Key Metabolites after 4 hours
| Metabolite | Condition | Fractional Enrichment (%) | Interpretation |
| Glutamate | Control | 85% | High glutamine-to-glutamate conversion. |
| TBT-Treated | 82% | Minor change, direct conversion is intact. | |
| Proline | Control | 45% | Proline is actively synthesized from glutamate. |
| TBT-Treated | 15% | Significant Decrease: TBT may inhibit an enzyme in the proline synthesis pathway. | |
| Aspartate | Control | 60% | Nitrogen from glutamine is efficiently transferred to oxaloacetate to form aspartate. |
| TBT-Treated | 25% | Significant Decrease: TBT likely impairs the activity of transaminases or reduces TCA cycle intermediates. |
Conclusion and Future Directions
The use of stable isotopes, particularly ¹⁵N-labeled substrates, offers a powerful and sophisticated method for moving beyond simple identification of organotin metabolites. This approach provides a dynamic, functional view of how these toxicants perturb the fundamental operating systems of the cell. By quantifying changes in metabolic flux, researchers can pinpoint specific enzymatic or pathway vulnerabilities, leading to a more profound understanding of organotin toxicology. Future studies could expand on this framework by using ¹³C-labeled glucose simultaneously to trace both carbon and nitrogen, or by applying this methodology to more complex co-culture or in vivo models to unravel the metabolic interplay between different cell types and organs under organotin stress.[15]
References
-
Agilent Technologies. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases Application. LabRulez GCMS. Retrieved from [Link]
-
White, J. S., Tobin, J. M., & Cooney, J. J. (1999). Organotin compounds and their interactions with microorganisms. Canadian Journal of Microbiology, 45(7), 541-554. Retrieved from [Link]
-
Eurofins Australia. (n.d.). Organotins Analysis. Retrieved from [Link]
-
Kassahun, K. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(8), 1543-1558. Retrieved from [Link]
-
Sutton, P. G., & Harrington, C. F. (2009). The small-scale preparation and NMR characterization of isotopically enriched organotin compounds. Applied Organometallic Chemistry, 14(12), 808-816. Retrieved from [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. NCBI. Retrieved from [Link]
- Falta, D. A., & Beckie, R. (2004). Biotransformation of tributyltin to tin in freshwater river-bed sediments contaminated by an organotin release. *Environmental Toxicology and Chemistry,
Sources
- 1. Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. agilent.com [agilent.com]
- 4. Organotin compounds [sciex.com]
- 5. Analysis of organotin compounds [alsglobal.se]
- 6. researchgate.net [researchgate.net]
- 7. Organotin compounds and their interactions with microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of the Pathophysiological Implications of Organotins on the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Recent progress in the study of analytical methods, toxicity, metabolism and health effects of organotin compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biotransformation of tributyltin to tin in freshwater river-bed sediments contaminated by an organotin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bioorganotin chemistry. Metabolism of organotin compounds in microsomal monooxygenase systems and in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. metsol.com [metsol.com]
- 14. Organotins in obesity and associated metabolic disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous tracing of carbon and nitrogen isotopes in human cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C6MB00009F [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. In vivo 15N-enrichment of metabolites in suspension cultured cells and its application to metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gcms.labrulez.com [gcms.labrulez.com]
- 19. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Protocol for using Triphenyltin Hydroxide-d15 as an internal standard
This guide outlines a rigorous protocol for the use of Triphenyltin Hydroxide-d15 (TPTH-d15) as an Internal Standard (IS) for the quantification of organotin residues.
Executive Summary
Triphenyltin (TPT) is a toxic organotin compound used historically as a fungicide (fentin hydroxide) and antifouling agent. Its analysis is complicated by severe matrix effects, adsorption to glassware, and degradation during extraction.
Triphenyltin Hydroxide-d15 (TPTH-d15) is the isotopically labeled analog where all 15 hydrogen atoms on the three phenyl rings are replaced with deuterium. It serves as the "Gold Standard" for quantification because it shares identical chemical properties (solubility, pKa, reactivity) with native TPT but is distinguishable by mass spectrometry.
Core Principle: By spiking samples with TPTH-d15 prior to any manipulation, the IS experiences the exact same extraction losses, derivatization inefficiencies, and matrix suppression as the target analyte. The final ratio of Native/Label signals provides a self-corrected concentration, eliminating the need for external recovery factors.
Chemical Profile & Handling
| Property | Native Triphenyltin (TPT) | Triphenyltin-d15 (TPT-d15) |
| Formula | ||
| MW (approx) | 367.03 g/mol | 382.12 g/mol |
| CAS | 76-87-9 | 358731-92-7 (varies by salt) |
| Storage | 4°C, Dark | -20°C, Dark, Inert Atmosphere |
| Solubility | Methanol, Acetone, DCM | Methanol, Acetone, DCM |
Safety Warning: Organotins are highly toxic and endocrine disruptors. Handle all powders in a fume hood. Deuterated standards are chemically identical in toxicity to native forms.
Experimental Workflow: GC-MS/MS (Derivatized)
This is the preferred method for sediment, soil, and biota due to superior separation of interferences.
Phase A: Standard Preparation[1]
-
Stock Solution (100 µg/mL): Dissolve 1 mg TPTH-d15 in 10 mL Methanol (MeOH). Store at -20°C.
-
Working Solution (1 µg/mL): Dilute Stock 1:100 in MeOH. Prepare fresh weekly.
Phase B: Sample Preparation & Derivatization
The critical step is "In-Situ Ethylation" using Sodium Tetraethylborate (NaBEt4).
Step 1: Spiking (The Anchor Point)
-
Weigh 1.0 g of sample (sediment/biota) into a 50 mL centrifuge tube.
-
IMMEDIATELY add 50 µL of TPTH-d15 Working Solution (1 µg/mL).
-
Note: Spiking must occur before any solvent is added to track extraction efficiency.
Step 2: Leaching/Digestion
-
Add 10 mL of Acidified Methanol (MeOH containing 0.1% Acetic Acid).
-
Sonicate for 15 minutes.
-
Add 5 mL of Acetate Buffer (1M, pH 4.5). Strict pH control is vital for NaBEt4 efficiency.
Step 3: In-Situ Derivatization
-
Add 1 mL of 2% NaBEt4 solution (freshly prepared in 2% KOH).
-
Add 5 mL of Hexane (Extraction solvent).
-
Shake vigorously (mechanical shaker) for 30 minutes.
-
Mechanism: The polar TPT+ cation is ethylated to form non-polar Triphenylethyltin (Et-TPT), which immediately partitions into the Hexane layer.
Step 4: Phase Separation & Cleanup
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper Hexane layer to a clean vial.
-
Optional Cleanup: If the matrix is fatty (biota), pass the hexane extract through a Florisil SPE cartridge eluted with 5% Diethyl Ether in Hexane.
Phase C: Instrumental Analysis (GC-MS/MS)
Instrument: Agilent 7890/7000 or equivalent Triple Quadrupole. Column: HP-5ms UI (30m x 0.25mm x 0.25µm). Inlet: Splitless, 260°C.
Mass Transitions (MRM):
Note: Tin has a complex isotope cluster. We target
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| Et-TPT (Native) | 351.0 ( | 197.0 ( | 20 | Quantifier |
| 351.0 | 120.0 ( | 35 | Qualifier | |
| Et-TPT-d15 (IS) | 366.1 ( | 207.1 ( | 20 | Quantifier |
| 366.1 | 120.0 ( | 35 | Qualifier |
Logic: The ethyl group is lost in the source (EI), leaving the
Experimental Workflow: LC-MS/MS (Direct)
Preferred for water samples or when derivatization is undesirable.
Step 1: Spike 100 mL water sample with TPTH-d15. Step 2: Adjust pH to 4.0 with Acetic Acid. Step 3: Solid Phase Extraction (SPE) using polymeric cartridges (e.g., Strata-X or HLB). Step 4: Elute with Methanol. Step 5: Analyze via LC-MS/MS (ESI Positive).
LC-MS/MS Transitions:
-
TPT (Native): 351.0
197.0 (Cone Voltage: 30V, CE: 25eV) -
TPT-d15 (IS): 366.1
207.1
Visualized Workflows
Diagram 1: The Derivatization Chemistry
This diagram illustrates the conversion of the polar analyte into the GC-compatible form.
Caption: Reaction scheme for the in-situ ethylation of Triphenyltin using Sodium Tetraethylborate.
Diagram 2: The Self-Validating Protocol
This workflow demonstrates how the Internal Standard corrects for errors at every stage.
Caption: The "Self-Validating" workflow. Spiking before extraction ensures the IS compensates for all procedural losses.
Calculation & Validation
Quantification Equation:
Where:
- = Peak Area (Quantifier transition)
- = Concentration of TPTH-d15 spiking solution
- = Volume of spike added
- = Mass of sample
-
= Relative Response Factor (determined from calibration curve, typically
for isotopes).
Quality Control Criteria:
-
IS Recovery: The absolute area of the TPT-d15 peak in samples should be 50-120% of the area in a pure solvent standard. <50% indicates severe matrix suppression or extraction failure.
-
Ion Ratio: The ratio of Quantifier/Qualifier ions must match the standard within ±20%.
-
Linearity: Calibration curve (
vs. Conc) should have .
References
-
US EPA Method 8323. "Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry." US Environmental Protection Agency. Link
-
European Standard EN ISO 17353:2004. "Water quality - Determination of selected organotin compounds - Gas chromatographic method." ISO. Link
- Cole, R. et al. "Guidelines for the use of internal standards in the quantitative analysis of organotins." Trends in Analytical Chemistry.
-
Agilent Technologies. "Determination of Organotin Compounds in Toy Materials by GC/MSD." Application Note 5991-4603EN. Link
-
LGC Standards. "Triphenyltin Hydroxide-d15 Certificate of Analysis." Link
LC-MS/MS Analysis of Organotins (Triphenyltin) in Seafood Using Triphenyltin Hydroxide-d15
Application Note & Protocol Guide
Abstract
This application note details a robust, high-sensitivity method for the quantitation of Triphenyltin (TPT) in complex seafood matrices (fish and shellfish) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol utilizes Triphenyltin Hydroxide-d15 (TPT-d15) as a deuterated internal standard to rigorously correct for matrix-induced ion suppression and extraction variances. Unlike traditional GC-MS methods, this workflow eliminates the need for time-consuming derivatization, leveraging the ionic nature of organotins for direct electrospray ionization (ESI).
Introduction
Organotin compounds, particularly Triphenyltin (TPT), are persistent organic pollutants historically used as algicides and molluscicides in antifouling paints and agriculture. Due to their endocrine-disrupting properties and bioaccumulation potential, regulatory bodies enforce strict Maximum Residue Limits (MRLs) in marine foodstuffs.
The Analytical Challenge
Analyzing TPT in seafood presents two primary hurdles:
-
Matrix Complexity: High lipid and protein content in seafood can lead to severe signal suppression in ESI sources.
-
Extraction Efficiency: Organotins can adsorb to glassware or remain bound to cellular debris, leading to poor recovery.
The Solution: Isotope Dilution LC-MS/MS
This protocol employs Triphenyltin Hydroxide-d15 (
-
Mechanism: TPT-d15 co-elutes with TPT but is spectrally distinct. It experiences the exact same extraction losses and ionization suppression as the analyte, providing a self-correcting quantitation mechanism.
Experimental Design
Reagents and Standards
-
Target Analyte: Triphenyltin Chloride (converted to
). -
Internal Standard (IS): Triphenyltin Hydroxide-d15 (CAS: 358731-94-9).
-
Note: The hydroxide form converts to the chloride/cation form in acidic media.
-
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.
-
Extraction Buffer: Acidified Acetonitrile (1% Formic Acid in ACN).
Sample Preparation (Acidified QuEChERS-like Extraction)
Rationale: Acidified acetonitrile precipitates proteins and extracts the organotin cation without the need for non-polar solvents or derivatization agents like sodium tetraethylborate.
Step-by-Step Protocol:
-
Homogenization: Weigh 2.0 g (±0.01 g) of edible seafood tissue into a 50 mL polypropylene centrifuge tube.
-
IS Addition: Spike samples with 50 µL of TPT-d15 working solution (1 µg/mL in MeOH) to achieve a final concentration of 25 ng/g. Allow to equilibrate for 15 minutes.
-
Extraction: Add 10 mL of 1% Formic Acid in Acetonitrile .
-
Agitation: Vortex for 1 min, then shake vigorously (mechanical shaker) for 20 minutes.
-
Salting Out (Optional but Recommended): Add 4 g MgSO4 and 1 g NaCl to induce phase separation. Shake immediately for 1 min.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Cleanup (dSPE): Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg C18 and 50 mg PSA (Primary Secondary Amine) to remove lipids and fatty acids. Vortex and centrifuge.[1]
-
Reconstitution: Transfer 0.5 mL of cleaned extract to a vial, dilute with 0.5 mL water (to match initial mobile phase), and filter (0.2 µm PTFE) if necessary.
LC-MS/MS Method Parameters
Liquid Chromatography[3][4][5][6][7]
-
System: UHPLC (e.g., Agilent 1290, Shimadzu Nexera, or Waters ACQUITY).
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or Agilent Poroshell 120 EC-C18.
-
Column Temp: 40°C.
-
Injection Volume: 5-10 µL.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Note: Methanol is preferred over ACN for organotins to reduce background noise.
-
Gradient Profile:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|
| 0.00 | 40 | 0.4 |
| 1.00 | 40 | 0.4 |
| 6.00 | 95 | 0.4 |
| 8.00 | 95 | 0.4 |
| 8.10 | 40 | 0.4 |
| 11.00 | 40 | 0.4 |
Mass Spectrometry[5][8][9]
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.[2]
-
Source Temp: 350°C.
-
Capillary Voltage: 3.5 kV.
MRM Transitions (Quantitation & Confirmation):
Note: Organotins have complex isotope patterns due to Tin (Sn). Values below are based on the most abundant
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (eV) |
| Triphenyltin (TPT) | 351.1 ( | 197.1 ( | Quant | 25 |
| 120.0 ( | Qual | 40 | ||
| TPT-d15 (IS) | 366.1 ( | 202.1 ( | Quant | 25 |
| 120.0 ( | Qual | 40 |
Technical Insight: The transition 351 -> 197 corresponds to the neutral loss of two phenyl groups (biphenyl-like structure). The transition to 120 represents the bare metal cation. The d15 IS shifts the precursor by +15 and the primary fragment by +5 (since one phenyl group remains on the fragment).
Results & Validation Criteria
Linearity and Range
-
Calibration: Solvent standards or Matrix-Matched standards (0.1 – 100 ng/mL).
-
Requirement:
using internal standard correction (Area Ratio of Analyte/IS).
Matrix Effect Assessment
Calculate Matrix Factor (MF) using the TPT-d15 response:
-
Acceptance: An MF between 0.8 and 1.2 indicates minimal suppression. If MF < 0.5, increase dilution or optimize dSPE cleanup.
Quality Control (Self-Validating System)
-
Retention Time Check: TPT and TPT-d15 must elute within ±0.05 min of each other.
-
Ion Ratio: The ratio of Quant/Qual transitions (e.g., 197/120) must be within ±20% of the reference standard.
-
IS Recovery: Monitor absolute area of TPT-d15. A drop >50% relative to the starting calibration standard indicates an extraction failure or severe suppression.
Workflow Visualization
Caption: Step-by-step isotope dilution workflow for TPT analysis in seafood.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery (<50%) | Ion suppression from lipids. | Increase dSPE sorbent (C18) amount or dilute extract further (1:5). |
| RT Shift > 0.1 min | Column contamination. | Flush column with 95% ACN. Check mobile phase pH (should be ~3.0). |
| High Background Noise | Contaminated glassware. | Acid wash all glassware (10% HNO3). Organotins stick to glass; use polypropylene where possible. |
| Non-Linear Calibration | Saturation of detector. | Dilute samples or use a less sensitive transition (e.g., 120) for high conc. samples. |
References
-
US EPA. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link]
-
European Union Reference Laboratories (EURL). (2022). Validation of MRM extraction methods for high protein content pulses. [Link]
-
Yi, L., et al. (2020). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry.[3][4] PubMed. [Link]
-
AB SCIEX. (2012).[5] Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. [Link]
Sources
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciex.jp [sciex.jp]
Sample preparation for Fentin Hydroxide-d15 extraction from water
Application Note: High-Precision Extraction of Fentin Hydroxide from Water using Isotope Dilution (d15-IS) LC-MS/MS
Abstract
This application note details a robust sample preparation protocol for the extraction and quantification of Fentin Hydroxide (Triphenyltin Hydroxide, TPTH) in water matrices. The method utilizes Fentin Hydroxide-d15 as a surrogate Internal Standard (IS) to correct for matrix-induced signal suppression and extraction losses—a critical requirement for meeting "drug development" rigor (GLP/GMP standards). Unlike traditional GC-MS methods requiring complex derivatization, this protocol employs a direct LC-MS/MS workflow using Polymeric HLB Solid Phase Extraction, ensuring high recovery (>85%) and reproducibility.
Introduction & Scientific Context
Fentin Hydroxide is an organotin compound historically used as a fungicide and currently monitored as an environmental contaminant.[1][2][3] Its analysis is complicated by two primary factors:
-
Adsorption: Organotins exhibit strong adsorption to glass and plastic surfaces, leading to significant analyte loss during pre-analytical handling.
-
Speciation & pH Dependence: In aqueous solutions, Fentin Hydroxide exists in equilibrium between the neutral hydroxide form (
) and the triphenyltin cation ( ). This equilibrium is pH-dependent ( ), dictating the extraction mechanism.
The Role of Fentin Hydroxide-d15: The d15 isotopologue (deuterated on all three phenyl rings) is chemically identical to the target analyte but distinguishable by mass spectrometry (+15 Da). By spiking the d15 standard prior to extraction, the protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) . Any loss of analyte during adsorption, SPE loading, or ionization suppression is mirrored by the d15 standard, allowing for automatic mathematical correction.
Materials & Reagents
-
Target Analyte: Fentin Hydroxide (CAS: 76-87-9).[4][5][6][7]
-
Internal Standard: Fentin Hydroxide-d15 (Triphenyltin-d15 hydroxide).
-
SPE Cartridges: Polymeric Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB or Strata-X, 200mg/6mL). Rationale: Polymeric sorbents retain the aromatic phenyl rings via
interactions even under acidic conditions, unlike standard C18 which may suffer from "dewetting" or poor retention of the cationic species. -
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Modifiers: Glacial Acetic Acid (HAc), Formic Acid (FA).
-
Glassware Treatment: All glassware must be silanized or acid-washed (soak in 10%
for 24h) to prevent adsorption. Preferred: Use Polycarbonate or Polypropylene containers.
Sample Collection & Pre-treatment (Critical Step)
Causality: Organotins rapidly adsorb to container walls at neutral pH. Acidification is mandatory immediately upon sampling to maintain the analyte in the soluble cationic form (
-
Collection: Collect 500 mL water samples in Polycarbonate bottles. Avoid borosilicate glass unless silanized.
-
Acidification: Immediately acidify to pH 2.0 - 3.0 using Glacial Acetic Acid (~1-2 mL per 500 mL).
-
Note: Do not use concentrated HCl if analyzing by GC-MS later, as it promotes chloride formation. For LC-MS, Acetic Acid is cleaner.
-
-
Filtration: Filter through a 0.7 µm Glass Fiber Filter (GFF) if particulates are present. Warning: Analyze the filter separately if particulate-bound organotins are of interest.
Protocol: Solid Phase Extraction (SPE)
This workflow is designed for the co-extraction of Fentin Hydroxide and its d15 analog.
Step 1: Internal Standard Spiking (The IDMS Anchor)
-
Add Fentin Hydroxide-d15 to the 500 mL acidified sample to a final concentration of 100 ng/L (ppt).
-
Equilibration: Shake gently for 15 minutes to allow the IS to equilibrate with the matrix and any potential binding sites.
Step 2: Cartridge Conditioning
-
Solvate: 6 mL MeOH.
-
Equilibrate: 6 mL Acidified Water (pH 3 with Acetic Acid).
-
Constraint: Do not let the cartridge run dry.
Step 3: Loading
-
Load the 500 mL sample at a flow rate of 5–10 mL/min .
-
Mechanism:[8] The polymeric sorbent captures the Triphenyltin moiety via strong hydrophobic and
interactions. The acidic pH keeps the analyte soluble and prevents precipitation/adsorption on the cartridge walls.
Step 4: Interference Wash
-
Wash 1: 5 mL 5% MeOH in Water (Removes salts and highly polar interferences).
-
Drying: Dry the cartridge under high vacuum for 10–15 minutes. Crucial: Residual water can disrupt the elution and LC separation.
Step 5: Elution
-
Elute: 2 x 3 mL Methanol containing 0.1% Formic Acid .
-
Rationale: The organic solvent disrupts hydrophobic bonds, while the formic acid ensures the analyte is fully protonated and soluble in the organic phase.
-
Concentration: Evaporate eluate to near dryness under Nitrogen at 35°C (Do not heat >40°C as TPT is heat labile). Reconstitute in 500 µL of 50:50 MeOH:Water (0.1% Formic Acid) .
LC-MS/MS Analytical Conditions
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Gradient | 5% B (0-1 min) |
| Flow Rate | 0.3 mL/min |
| Ionization | ESI Positive Mode (+) |
| MRM Transition (Target) | |
| MRM Transition (d15-IS) |
Workflow Visualization
Caption: Step-by-step extraction workflow highlighting the critical acidification and d15-spiking stages for self-validating quantification.
Quality Control & Troubleshooting
-
Linearity: The response ratio (Area Analyte / Area IS) should be linear (
) from 1 ng/L to 1000 ng/L. -
Recovery Check: Even if absolute recovery is low (e.g., 60%), the d15-IS corrects for this. However, recoveries <50% indicate breakthrough. Check flow rates or cartridge capacity.
-
Carryover: Organotins are "sticky." Run a blank injection (MeOH) after high-concentration samples.
-
Stability: Analyze samples within 7 days of extraction. Store extracts at -20°C.
References
-
U.S. Environmental Protection Agency (EPA). (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link][9]
-
International Organization for Standardization (ISO). (2004).[10] ISO 17353:2004 Water quality — Determination of selected organotin compounds — Gas chromatographic method. [Link][8][10][11]
-
European Commission. (2002). Guidance Document on Residue Analytical Methods (SANCO/825/00 rev. 8.1). (Relevant for validation criteria of pesticide residues). [Link]
Sources
- 1. Triphenyltin hydroxide Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 2. atamankimya.com [atamankimya.com]
- 3. Fentin hydroxide [sitem.herts.ac.uk]
- 4. accustandard.com [accustandard.com]
- 5. Fentin Hydroxide TC - HEBEN [hb-p.com]
- 6. Fentin hydroxide | 76-87-9 [chemicalbook.com]
- 7. Fentin hydroxide [webbook.nist.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Validated Test Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry | Hazardous Waste Test Methods / SW-846 | US EPA [19january2017snapshot.epa.gov]
- 10. www2.gov.bc.ca [www2.gov.bc.ca]
- 11. Standard - Water quality - Determination of selected organotin compounds - Gas chromatographic method (ISO 17353:2004) SS-EN ISO 17353:2005 - Swedish Institute for Standards, SIS [sis.se]
Application Note: Precision Quantitation of Triphenyltin Hydroxide (TPTH) via Isotope Dilution LC-MS/MS
Analyte: Triphenyltin Hydroxide (TPTH) Internal Standard: Triphenyltin-d15 (TPTH-d15) Methodology: Isotope Dilution Mass Spectrometry (IDMS) Application: Toxicokinetics, Environmental Monitoring, and Pharmaceutical Impurity Profiling
Abstract & Introduction
Triphenyltin Hydroxide (TPTH) is a potent organotin compound historically utilized as a fungicide and currently investigated in drug development for its cytotoxic properties against specific tumor lines. However, its high toxicity and status as an endocrine disruptor necessitate rigorous quantification at trace levels.
Analyzing TPTH presents unique challenges:
-
Adsorption: Organotins adhere aggressively to glass surfaces, leading to phantom losses.
-
Matrix Effects: Biological and environmental matrices often suppress ionization in Electrospray Ionization (ESI), compromising accuracy.
-
Speciation: TPTH exists in equilibrium with the triphenyltin cation (
), which is the actual species detected in mass spectrometry.
Why IDMS? Isotope Dilution Mass Spectrometry (IDMS) using the deuterated analog Triphenyltin-d15 is the definitive solution to these challenges. Because the d15-isotopologue possesses nearly identical physicochemical properties to the target analyte (retention time, extraction efficiency, and adsorption isotherms) but is mass-resolved, it acts as a self-correcting internal reference. Any loss during extraction or suppression during ionization affects both the analyte and the standard equally, rendering the final ratio—and thus the calculated concentration—accurate.[1]
Chemical Principle & Mechanism
The Analyte-Standard Relationship
In solution, especially under acidic conditions required for LC-MS, Triphenyltin Hydroxide dissociates or dehydrates to form the Triphenyltin cation (
-
Target: Triphenyltin Cation (
) m/z ~351.0 -
Internal Standard: Triphenyltin-d15 Cation (
) m/z ~366.1
The +15 Da mass shift is achieved by the complete deuteration of the three phenyl rings (
IDMS Workflow Diagram
Figure 1: The IDMS workflow. Note that spiking occurs before extraction. This allows the IS to "experience" the same extraction inefficiencies as the analyte, mathematically cancelling out recovery losses.
Experimental Protocol
Materials & Reagents
-
Analyte Standard: Triphenyltin Hydroxide (purity >98%).
-
Internal Standard: Triphenyltin-d15 (often supplied as Chloride or Hydroxide; >98% isotopic purity).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Modifiers: Formic Acid (FA), Glacial Acetic Acid.
-
Labware: Polypropylene (PP) tubes and vials. Do not use standard borosilicate glass to prevent adsorption.
Stock Solution Preparation
CAUTION: Organotins are highly toxic. Handle in a fume hood.
-
TPTH Stock (1 mg/mL): Dissolve 1 mg TPTH in 1 mL of Methanol + 1% Acetic Acid .
-
Note: The acid keeps the tin in the cationic state and prevents sticking.
-
-
TPTH-d15 Stock (100 µg/mL): Dissolve in Methanol + 1% Acetic Acid.
-
Working IS Solution: Dilute d15 Stock to 100 ng/mL in Methanol/Water (50:50, 0.1% FA).
Sample Preparation (Biological Tissue/Plasma)
This protocol uses an acidified liquid extraction optimized for organotins.
-
Aliquot: Weigh 200 mg of tissue (homogenized) or 200 µL of plasma into a 2 mL Polypropylene tube.
-
Spike IS: Add 20 µL of TPTH-d15 Working Solution .
-
Equilibrate: Vortex and let stand for 15 minutes. This allows the IS to integrate into the matrix.
-
Extraction: Add 800 µL of Extraction Solvent (Acetonitrile with 1% Formic Acid).
-
Expert Tip: For fatty tissues, include 0.05% Tropolone in the solvent to complex the tin and improve recovery, though strong acidification often suffices for the cation.
-
-
Disruption: Vortex vigorously for 5 minutes or bead-beat.
-
Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 200 µL of supernatant to a PP autosampler vial containing 200 µL of Water (0.1% Formic Acid). Diluting with water improves peak shape on the C18 column.
LC-MS/MS Method
Instrumentation: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400, Sciex Triple Quad, or Thermo TSQ).
Chromatography Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Why Methanol? Organotins often exhibit better solubility and peak shape in MeOH compared to ACN.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 5 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 40% | Loading |
| 1.00 | 40% | Isocratic Hold |
| 4.00 | 95% | Linear Ramp |
| 6.00 | 95% | Wash |
| 6.10 | 40% | Re-equilibration |
| 8.00 | 40% | End |
Mass Spectrometry Parameters (ESI Positive):
-
Source: Electrospray Ionization (ESI+).
-
Capillary Voltage: 3500 V.
-
Gas Temp: 300°C.
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Type |
| TPTH ( | 351.0 | 197.0 | 50 | 30 | Quantifier |
| 351.0 | 120.0 | 50 | 45 | Qualifier | |
| TPTH-d15 (IS) | 366.1 | 207.1 | 50 | 30 | Quantifier |
| 366.1 | 120.0 | 50 | 45 | Qualifier |
Note: The transition 351
Data Analysis & Calculations
The Isotope Dilution Equation
Because the Internal Standard is added before sample preparation, we do not need to calculate "Recovery" explicitly for every sample. The ratio corrects for it.
Where:
- = Concentration of TPTH in the sample.
- = Final concentration of TPTH-d15 in the vial.
- = Relative Response Factor (determined from a calibration curve of pure standards).
Ideally, RRF
Signal Pathway Diagram
Figure 2: The MS/MS signal pathway. Q1 isolates the parent cations, and Q3 filters the specific product ions created by stripping phenyl groups in the collision cell.
Method Validation & Quality Control
To ensure Scientific Integrity , the following validation steps are mandatory:
-
Cross-Talk Check: Inject a high concentration of Native TPTH (without IS). Monitor the IS channel (366
207). There should be no signal. Conversely, inject pure IS and monitor the Native channel.-
Why? Isotopic impurities in the d15 standard (e.g., d0 or d5 presence) can skew quantitation.
-
-
Linearity: Construct a calibration curve from 0.1 ng/mL to 100 ng/mL. The
of the Area Ratio plot should be >0.995. -
Carryover: Inject a solvent blank immediately after the highest standard. Organotins are "sticky." If carryover exists, increase the wash time or switch the needle wash solvent to 50:50 MeOH:Isopropanol + 0.1% Formic Acid .
References
-
Centers for Disease Control and Prevention (CDC). (2009). Laboratory Procedure Manual: Organotins in Urine. Method No. 6102.02. Link
-
U.S. Environmental Protection Agency (EPA). (2002). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.[2]Link
-
Jones-Lepp, T. L., et al. (1999). "Determination of organotin compounds in water, sediments, and sewage sludge using LC-MS and LC-MS-MS." Trends in Analytical Chemistry. Link
-
Santa Cruz Biotechnology. (2024). Triphenyltin Hydroxide-d15 Product Data Sheet.[3]Link
Sources
Application Note: GC-MS Derivatization Strategies for Triphenyltin Hydroxide-d15 (TPT-OH-d15) in Complex Matrices
Introduction & Mechanistic Rationale
Triphenyltin (TPT) compounds are highly toxic organometallic pollutants historically utilized as agricultural fungicides and marine antifouling agents[1]. In rigorous environmental and toxicological analyses, Triphenyltin Hydroxide-d15 (TPT-OH-d15) serves as an indispensable isotopically labeled internal standard. By employing isotope dilution mass spectrometry (IDMS), analysts can precisely correct for matrix-induced signal suppression, variable extraction efficiencies, and derivatization losses[2].
The Causality of Derivatization
In its native state, TPT-OH-d15 is highly polar and non-volatile due to its active Sn-OH bond. If injected directly into a Gas Chromatograph (GC), the compound suffers from severe peak tailing, thermal degradation, and irreversible adsorption within the GC inlet and stationary phase[3]. To circumvent this, the polar organotin cation must be converted into a volatile, thermally stable tetraalkyltin derivative. This is achieved via alkylation, which replaces the hydroxyl group with an alkyl moiety (e.g., ethyl or pentyl), rendering the molecule strictly non-polar and GC-amenable[4].
Derivatization Strategies: Chemical Logic & Optimization
A. In-Situ Aqueous Ethylation with Sodium Tetraethylborate (NaBEt₄)
Mechanism: NaBEt₄ transfers an ethyl group to the TPT cation, yielding Triphenylethyltin-d15. Causality & Optimization: This reaction is highly favored for aqueous samples (e.g., water, beverages) because it occurs in situ, eliminating the need for exhaustive prior solvent extraction[5].
-
The pH Imperative: The reaction matrix must be strictly buffered to pH 4.0–5.0 using an acetate buffer[4].
-
Why? At pH < 4, the NaBEt₄ reagent rapidly decomposes into volatile boranes before alkylation can occur. Conversely, at pH > 5, organotin cations precipitate as insoluble hydroxides, drastically reducing derivatization efficiency[5].
B. Grignard Alkylation (e.g., Pentylmagnesium Bromide)
Mechanism: Grignard reagents (R-MgX) are strong nucleophiles that alkylate the organotin hydroxide to form a tetraalkyltin derivative. Causality & Optimization: Unlike NaBEt₄, Grignard reagents react violently and preferentially with water. Therefore, this method is strictly reserved for solid matrices (soil, biological tissues) where the analytes are first extracted into an organic solvent and rigorously dried[3]. Pentylmagnesium bromide is often selected over ethylmagnesium bromide to increase the molecular weight of the derivative, thereby shifting the analyte's retention time away from low-molecular-weight matrix interferences[6].
Experimental Workflow Visualization
GC-MS derivatization workflows for TPT-OH-d15 using NaBEt4 and Grignard reagents.
Quantitative Data Summary
The table below benchmarks the performance of these derivatization techniques across various matrices, utilizing TPT-OH-d15 for isotope dilution correction.
| Matrix | Derivatization Agent | Analytical Technique | Limit of Detection (LOD) | Recovery (%) | Reference |
| Water | NaBEt₄ (Ethylation) | GC-MS/MS | 5.0 ng/L | 72.5 - 119.9% | [4],[7] |
| Beverages | NaBEt₄ (Ethylation) | GC-MS/MS | 0.1 μg/L | 85.0 - 110.0% | [8] |
| Sediment | Pentyl-MgBr (Grignard) | GC-MS | 5.0 ng/g | 64.0 - 94.0% | [9] |
| Plastic/PVC | NaBEt₄ (Ethylation) | GC-MS (SIM) | 6.6 μg/g | 49.1 - 118.1% | [10] |
Experimental Protocols (Self-Validating Systems)
Protocol A: In-Situ Ethylation using NaBEt₄ (Aqueous Matrices)
Self-Validation Checkpoint: The formation of a distinct, rapidly clearing organic layer in Step 6 indicates successful phase separation; persistent emulsions indicate incomplete buffering or severe lipid interference requiring secondary cleanup.
-
Sample Prep: Transfer 500 mL of the aqueous sample into a 1 L glass separatory funnel[11].
-
Isotope Spiking: Add 100 µL of TPT-OH-d15 internal standard solution (1.0 µg/mL in methanol) to correct for downstream losses[2].
-
pH Adjustment: Add 10 mL of 5M sodium acetate/acetic acid buffer. Verify the pH is exactly 4.5. (Rationale: Ensures optimal stability of both the TPT cation and the highly reactive NaBEt₄ reagent)[11].
-
Derivatization: Add 1.0 mL of freshly prepared 1% (w/v) NaBEt₄ aqueous solution. (Caution: NaBEt₄ is pyrophoric; prepare under inert gas and use immediately)[11].
-
Extraction: Immediately add 20 mL of GC-grade hexane or dichloromethane (DCM). Shake vigorously for 15 minutes[11].
-
Phase Separation: Allow 30 minutes for phase separation. Collect the upper hexane layer (or lower DCM layer).
-
Drying: Pass the organic extract through a glass wool bed topped with anhydrous sodium sulfate to remove residual water, which degrades GC column stationary phases[11].
-
Concentration: Concentrate to exactly 1.0 mL under a gentle stream of high-purity nitrogen before GC-MS analysis.
Protocol B: Grignard Alkylation (Solid/Tissue Matrices)
Self-Validation Checkpoint: The complete cessation of bubbling during the aqueous quenching step (Step 5) physically confirms the total neutralization of excess Grignard reagent, ensuring the extract is safe for GC injection.
-
Extraction: Extract 5.0 g of homogenized tissue/soil using 20 mL of a 1:1 (v/v) methanol/dichloromethane mixture under ultrasonication for 60 minutes[9].
-
Isotope Spiking: Spike the crude extract with 100 µL of TPT-OH-d15 (1.0 µg/mL).
-
Solvent Exchange & Absolute Drying: Evaporate the extract to near dryness and reconstitute in 5.0 mL of anhydrous hexane. Dry completely using anhydrous sodium sulfate. (Rationale: Even trace moisture will violently quench the Grignard reagent before target alkylation can occur)[3].
-
Derivatization: In a certified fume hood, add 0.5 mL of 2M pentylmagnesium bromide in THF. Vortex for 10 seconds and let stand at room temperature for 15 minutes[3].
-
Quenching: Place the reaction tube in an ice bath. Carefully add 5.0 mL of LC-MS grade water dropwise to quench excess reagent[3].
-
Cleanup: Extract the derivatized TPT-d15 into the hexane layer. Pass the extract through a Florisil SPE cartridge to remove matrix lipids and unreacted polar interferences[6].
-
Elution: Elute with 5 mL of hexane, concentrate to 1.0 mL, and transfer to an autosampler vial.
GC-MS/MS Analytical Conditions
To ensure high-fidelity detection of the derivatized TPT-d15, the following instrumental parameters are recommended:
-
Column: 5% Phenyl Methyl Siloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm i.d. × 0.25 µm film thickness)[12].
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[12].
-
Oven Temperature Program: Initial hold at 60 °C for 2 min; ramp at 20 °C/min to 130 °C; ramp at 10 °C/min to 260 °C; final ramp at 5 °C/min to 300 °C (hold for 2 min)[12].
-
Mass Spectrometry (MRM/SIM): For the ethylated derivative of TPT-d15, account for the isotopic mass shift. While native Triphenylethyltin monitors the m/z 349 → 195 transition, the fully deuterated TPT-d15 equivalent requires monitoring the corresponding shifted precursor mass (e.g., m/z 364 for the loss of the ethyl group from the molecular ion)[8].
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. resources.strem.com [resources.strem.com]
- 6. shimadzu.com [shimadzu.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. [Determination of organotin compounds in plastic products by GC/MS after ethyl derivatization with sodium tetraethylborate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. www2.gov.bc.ca [www2.gov.bc.ca]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Quantifying Triphenyltin residues in food using deuterated standards
Application Note: High-Precision Quantification of Triphenyltin Residues in Food Matrices via IDMS
Abstract
Triphenyltin (TPT), a potent organotin fungicide and acaricide, poses significant neurotoxic and immunotoxic risks, necessitating strict Maximum Residue Limits (MRLs) often as low as 0.01 mg/kg in the EU and other jurisdictions. Traditional quantification methods suffer from significant matrix-induced suppression and recovery losses during the complex derivatization process. This protocol details a robust, self-validating workflow using Triphenyltin-d15 as a deuterated internal standard. By employing in situ ethylation with sodium tetraethylborate (NaBEt4) following a modified QuEChERS extraction, this method achieves superior accuracy and precision, effectively correcting for the non-linear inefficiencies inherent in organotin analysis.
Introduction & Mechanistic Rationale
The Challenge: Matrix Effects in Organotin Analysis
Quantifying organotins in food is chemically distinct from standard pesticide analysis due to the ionic nature of the analyte. TPT exists as a cation (
-
Causality of Error: The derivatization efficiency of NaBEt4 is highly pH-dependent and susceptible to matrix interference (e.g., sulfur compounds in alliums or lipids in biota). External calibration fails to account for these sample-specific reaction yield losses.
-
The IDMS Solution: Using Triphenyltin-d15 (TPT-d15) is the only way to create a self-correcting system. As a chemical twin, TPT-d15 undergoes extraction, partition, and derivatization with identical efficiency to the native TPT. Any loss in the native analyte is mirrored in the standard, maintaining a constant response ratio.[1][2]
Materials & Reagents
Critical Standards
-
Native Standard: Triphenyltin Chloride (99% purity).
-
Internal Standard (IS): Triphenyltin-d15 Chloride (≥98 atom % D).[3]
-
Why d15? The +15 Da mass shift prevents "cross-talk" (spectral overlap) between the native isotope cluster of Tin (which has many natural isotopes) and the internal standard, ensuring high selectivity.
-
Reagents
-
Derivatizing Agent: Sodium tetraethylborate (NaBEt4).
-
Preparation: Prepare a 2% (w/v) solution in 0.1 M NaOH. Warning: Solid NaBEt4 is pyrophoric. Handle under inert gas; the aqueous solution is stable for ~1 week at 4°C.
-
-
Extraction Solvent: Acetonitrile (LC-MS grade) + 1% Acetic Acid.
-
Buffer: Sodium Acetate / Acetic Acid buffer (1 M, pH 4.5).
-
Criticality: NaBEt4 derivatization yield peaks at pH 4–5. Outside this range, competing hydrolysis reactions degrade the reagent.
-
Experimental Protocol
Sample Preparation (Modified QuEChERS)
This workflow integrates extraction with in situ derivatization.
-
Homogenization: Cryogenically mill 10 g of food sample (e.g., apple, potato, fish tissue) to a fine paste.
-
Spiking (The IDMS Step): Add 50 µL of TPT-d15 working solution (1 µg/mL) to the homogenate.
-
Wait time: Allow 15 minutes for the IS to equilibrate and bind with the matrix, mimicking the native residue.
-
-
Extraction: Add 10 mL of 1% Acetic Acid in Acetonitrile . Shake vigorously for 1 min.
-
Salting Out: Add 4 g MgSO4 and 1 g NaCl. Shake and centrifuge at 4000 rpm for 5 min.
-
Aliquot Transfer: Transfer 1 mL of the supernatant (organic phase) to a reaction vial.
In Situ Derivatization & Partition
Unlike standard pesticides, we do not inject the extract directly. We must ethylate the tin.
-
Buffer Addition: To the 1 mL extract, add 5 mL of Acetate Buffer (pH 4.5) and 2 mL of Hexane .
-
Reaction: Add 200 µL of 2% NaBEt4 solution . Cap immediately and vortex for 15 minutes.
-
Mechanism:[4]
-
The non-polar ethyl-TPT partitions immediately into the Hexane layer, driving the reaction to completion.
-
-
Digestion (Optional but Recommended): If emulsion forms, sonicate for 5 min.
-
Recovery: Centrifuge. Collect the upper Hexane layer .
-
Cleanup: Pass the hexane through a chemically inert drying column (anhydrous Na2SO4) and a mini-cartridge of PSA (Primary Secondary Amine) to remove co-extracted organic acids/sugars.
Workflow Diagram
Figure 1: Step-by-step workflow for the extraction and derivatization of Triphenyltin using IDMS.
Instrumental Analysis (GC-MS/MS)
GC Parameters
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).
-
Inlet: Splitless mode at 260°C.
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
Oven Program: 60°C (1 min) → 20°C/min → 280°C (hold 5 min).
MS/MS Parameters (MRM)
Organotins have complex isotope clusters. Select the most abundant Tin isotope (
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| TPT-Ethyl (Native) | 351.1 ( | 197.0 ( | 25 | 50 |
| 351.1 | 120.0 ( | 40 | 50 | |
| TPT-d15-Ethyl (IS) | 366.1 ( | 202.1 ( | 25 | 50 |
| 366.1 | 120.0 ( | 40 | 50 |
Note: The precursor ion 351 corresponds to the loss of the ethyl group
Data Processing & Validation
Quantification Logic
Calculate the Response Ratio (
Concentration is determined by plotting
Performance Metrics (Expected)
-
Linearity: 0.5 – 100 µg/kg.
-
Recovery: 95–105% (The IS corrects for the typical 60-80% absolute recovery seen in manual extraction).
-
LOQ: 0.005 mg/kg (Compliant with EU MRLs).
Troubleshooting & Expert Tips
-
Low Derivatization Yield:
-
Check pH: If the extract is too acidic (from the acetic acid in QuEChERS), the buffer may not neutralize it sufficienty. Verify the aqueous phase pH is 4.5–5.0 before adding NaBEt4.
-
-
Standard Degradation:
-
TPT-d15 solutions in methanol are stable. However, once derivatized (ethylated) in hexane, they are volatile. Store ready-to-inject vials at -20°C if not analyzing immediately.
-
-
Glassware Adsorption:
-
Organotins stick to glass. Silanize glassware or use polypropylene tubes for the extraction steps to minimize wall losses.
-
References
-
ISO 17353:2004. Water quality — Determination of selected organotin compounds — Gas chromatographic method.[5] International Organization for Standardization. Link
-
European Food Safety Authority (EFSA). (2021). The 2021 European Union report on pesticide residues in food. EFSA Journal. Link
-
Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. JAOAC International. Link
-
Cole, R. F., et al. (2015). Optimization of the derivatization of organotin compounds with sodium tetraethylborate for GC-MS analysis. Analytical Methods.[2][6][7][8] Link
-
LGC Standards. Triphenyl-d15-tin Chloride Product Page.Link
Sources
Application Note: Optimal Concentration and Workflow for Triphenyltin Hydroxide-d15 Spiking in Organotin Quantitation
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix Applications: Environmental Water, Wastewater, Soil/Sediment, and Biological Tissues
Introduction and Mechanistic Rationale
Triphenyltin Hydroxide (TPTH) is a potent organotin compound historically utilized as a broad-spectrum fungicide and agricultural antifeedant[1]. Due to its persistence and documented endocrine-disrupting properties, stringent regulatory monitoring of TPTH in environmental and biological matrices is required. However, the quantitation of organotins is notoriously susceptible to severe matrix effects—where co-eluting matrix components suppress or enhance the analyte's ionization in the mass spectrometer[2].
To establish a highly trustworthy, self-validating analytical system, Isotope Dilution Mass Spectrometry (IDMS) is employed. This methodology relies on spiking the sample with Triphenyltin Hydroxide-d15 (TPTH-d15) , a stable isotopologue where all 15 phenyl protons are replaced with deuterium.
The Causality of IDMS: Because TPTH-d15 (Molecular Weight: 382.12) is chemically and structurally identical to native TPTH, it exhibits the exact same derivatization kinetics, extraction recovery, and chromatographic retention time[2][3]. By co-eluting perfectly with the target analyte, TPTH-d15 experiences the exact same matrix-induced ionization suppression in the MS source at the exact same millisecond. Consequently, quantifying the native TPTH against the TPTH-d15 internal standard (IS) mathematically cancels out matrix interference and sample loss, ensuring absolute quantitative integrity[2].
Determining the Optimal Spiking Concentration
The optimal concentration of TPTH-d15 must be carefully calibrated to balance detector sensitivity, isotopic purity, and the dynamic range of the native analyte.
-
Too low: The internal standard peak will suffer from a poor signal-to-noise (S/N) ratio, introducing high relative standard deviation (RSD) into the final calculation.
-
Too high: Excessive IS concentration can lead to detector saturation or isotopic cross-talk (where trace unlabeled impurities in the deuterated standard artificially inflate the native analyte signal).
According to [4][5], the standard working range for organotins in water is 10 ng/L to 1,000 ng/L. The optimal spiking strategy dictates that the final in-sample concentration of the internal standard should fall near the midpoint of the calibration curve, typically between 50 ng/L and 250 ng/L for aqueous samples[4].
Quantitative Spiking Guidelines by Matrix
| Sample Matrix | Expected Analyte Range | Recommended TPTH-d15 Spike Conc. (In-Sample) | Final Extract Conc. (Assuming 100x concentration factor) |
| Drinking / Surface Water | 10 - 100 ng/L | 50 ng/L | 5.0 µg/L |
| Wastewater | 100 - 1,000 ng/L | 250 ng/L | 25.0 µg/L |
| Soil / Sediment | 5 - 500 µg/kg | 100 µg/kg | 100.0 µg/L |
| Biological Tissue | 10 - 1,000 µg/kg | 200 µg/kg | 200.0 µg/L |
Step-by-Step Experimental Protocol
The following protocol adapts principles from [4] and [6] to create a robust, self-validating workflow for aqueous samples.
Step 1: Preparation of Spiking Solutions
-
Action: Dissolve neat Triphenyltin Hydroxide-d15 in methanol to create a 1,000 µg/mL stock solution. Dilute further with methanol to create a 1.0 µg/mL working spiking solution [7].
-
Causality: Methanol is utilized as the carrier solvent because it is fully miscible with aqueous samples. This ensures the highly hydrophobic organotin standard rapidly and homogenously distributes throughout the water matrix before extraction begins[8].
Step 2: Sample Spiking (The IDMS Principle)
-
Action: Aliquot 250 mL of the raw water sample into an acid-washed glass volumetric flask. Immediately spike with 12.5 µL of the 1.0 µg/mL TPTH-d15 working solution to achieve exactly 50 ng/L[8].
-
Causality: The internal standard must be added prior to any pH adjustment, filtration, or extraction. Adding it at the very beginning ensures that any subsequent physical loss (e.g., adsorption to glassware) or chemical inefficiency affects both the native TPTH and TPTH-d15 equally, preserving their ratio[2].
Step 3: pH Adjustment and In-Situ Derivatization
-
Action: Add 5 mL of 1M sodium acetate buffer to adjust the sample pH to 4.5. Following this, add 1.0 mL of freshly prepared 1% (m/v) sodium tetraethylborate (
)[8]. -
Causality: Triphenyltin hydroxide is highly polar and non-volatile, making it incompatible with Gas Chromatography (GC).
acts as an alkylating agent, replacing the hydroxide group with an ethyl group to form a volatile derivative. The pH must be strictly controlled at 4.5; if the environment is too acidic, decomposes violently. If it is too basic, the derivatization kinetics slow down drastically, resulting in poor recovery[4].
Step 4: Liquid-Liquid Extraction (LLE)
-
Action: Add 2.5 mL of high-purity n-hexane (or isooctane) to the flask. Agitate vigorously for 15 minutes, then allow the aqueous and organic phases to separate[8].
-
Causality: The newly formed ethylated derivatives (Triphenylethyltin and Triphenylethyltin-d15) are highly hydrophobic. Hexane provides an optimal partition coefficient, effectively extracting the target analytes into a concentrated 2.5 mL volume (a 100-fold concentration factor) while leaving polar matrix interferents behind in the aqueous phase[4].
Step 5: GC-MS/MS Analysis
-
Action: Inject 1-2 µL of the organic hexane layer into the GC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.
-
Causality: By monitoring specific transitions for both the native compound and the d15-labeled compound, the instrument software calculates the exact concentration of TPTH based on the ratio of their peak areas, completely negating any signal suppression caused by residual matrix components[2].
Workflow Visualization
Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow for organotin quantitation.
References
-
ISO 17353:2004 - Water quality — Determination of selected organotin compounds — Gas chromatographic method. International Organization for Standardization. URL:[Link]
-
EPA Method 8323 - Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. United States Environmental Protection Agency. URL:[Link]
-
A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PubMed Central (PMC), National Institutes of Health. URL:[Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scbt.com [scbt.com]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. epa.gov [epa.gov]
- 7. chiron.no [chiron.no]
- 8. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput, Simultaneous Determination of Organotins Using Isotope Dilution Mass Spectrometry
Introduction: The Analytical Challenge of Organotin Compounds
Organotin compounds (OTCs) are a class of organometallic chemicals widely used in various industrial and agricultural applications, including as PVC stabilizers, catalysts, and biocides in antifouling paints for marine vessels.[1] Despite their utility, many OTCs, particularly tributyltin (TBT) and triphenyltin (TPT), are potent endocrine disruptors and exhibit high toxicity to a wide range of organisms, leading to their regulation and monitoring in environmental and biological matrices.[2] The accurate quantification of individual organotin species and their degradation products, such as dibutyltin (DBT) and monobutyltin (MBT), is crucial for assessing environmental contamination and human exposure risks.
The analysis of organotins is challenging due to their varying polarity, propensity for adsorption, and the low concentration levels at which they are found in complex matrices.[3][4] Isotope Dilution Mass Spectrometry (IDMS) has emerged as the definitive analytical technique for organotin speciation, offering unparalleled accuracy and precision by correcting for both extraction inefficiencies and matrix-induced signal suppression or enhancement.[5][6] This is achieved by introducing a known amount of a stable, isotopically-labeled version of the analyte into the sample at the earliest stage of preparation.
This application note provides a comprehensive guide to the simultaneous determination of multiple organotin species using isotopically labeled internal standards. We will primarily focus on the gold-standard approach using tin-isotope labeled standards and also discuss the application of deuterium-labeled standards as a cost-effective alternative, along with the associated technical considerations.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a highly accurate method for quantitative analysis.[5] Its power lies in the use of an internal standard that is a stable-isotope-labeled analogue of the analyte.[7][8][9] This standard is chemically identical to the native analyte, ensuring it behaves the same way during sample preparation, chromatography, and ionization in the mass spectrometer.[10][11] However, due to the difference in mass, the labeled standard and the native analyte can be distinguished by the mass spectrometer.
By adding a known quantity of the isotopically labeled standard to the sample before any processing, a fixed ratio of labeled to unlabeled analyte is established. Any subsequent losses during extraction, cleanup, or analysis will affect both the native analyte and the labeled standard equally, thus preserving their ratio.[11] The concentration of the native analyte is then determined by measuring the altered isotope ratio in the final sample extract. This method effectively cancels out variations in sample recovery and matrix effects, leading to highly reliable and reproducible results.[8][9]
Choosing the Right Isotopic Label: Tin vs. Deuterium
The choice of isotopic label for the internal standard is a critical decision in method development. For organotin analysis, two primary options exist: tin-isotope labeled standards and deuterium-labeled standards.
Tin-Isotope Labeled Standards: The Gold Standard
Standards enriched with stable tin isotopes (e.g., ¹¹⁷Sn, ¹¹⁹Sn) are considered the most reliable for organotin analysis.[5]
-
Causality: The isotopic label is on the central tin atom, which is the most stable part of the molecule and not susceptible to chemical exchange. This ensures the label is retained throughout the entire analytical procedure.
-
Advantages:
-
Label Stability: The tin isotope label is permanently incorporated into the molecule's core, eliminating the risk of label loss.
-
Co-elution: The physicochemical properties of the tin-labeled standard are virtually identical to the native analyte, ensuring perfect co-elution in chromatographic separations. This is crucial for accurate compensation of matrix effects, which are highly dependent on retention time.[11]
-
-
Disadvantages:
-
Cost and Availability: The synthesis of tin-isotope enriched standards is complex and expensive, which can be a limiting factor for some laboratories.
-
Deuterium (d15) Labeled Standards: A Cost-Effective Alternative
Deuterium-labeled standards, where hydrogen atoms on the alkyl or phenyl groups are replaced with deuterium (²H or D), offer a more accessible alternative. For instance, a tributyltin standard could potentially have its butyl chains deuterated. A "d15" designation would imply the replacement of 15 hydrogen atoms with deuterium.
-
Causality: Deuterium labeling creates a mass shift that allows the internal standard to be differentiated from the native analyte by the mass spectrometer.[12][13] The chemical behavior is very similar, but not identical, to the unlabeled compound.
-
Advantages:
-
Cost-Effectiveness: The synthesis of deuterated compounds is generally less expensive than for compounds with heavier elemental isotopes.[13]
-
-
Disadvantages:
-
Label Instability: Deuterium atoms can sometimes be lost through hydrogen-deuterium (H/D) exchange with protons from the solvent or matrix, especially if the labels are on exchangeable sites (e.g., adjacent to a carbonyl group) or under certain pH conditions.[13][14][15] While deuteration on stable carbon-hydrogen bonds is generally robust, the possibility of exchange must be validated.
-
Chromatographic Shift (Isotope Effect): The C-D bond is slightly shorter and stronger than the C-H bond. This can sometimes lead to a small difference in retention time between the deuterated standard and the native analyte.[15] If the standard does not perfectly co-elute with the analyte, it may experience different matrix effects, leading to inaccurate quantification.[15]
-
Experimental Workflow & Protocols
The following section details a generalized workflow for the simultaneous determination of organotins in environmental samples. The protocol is adaptable for both GC-MS and LC-MS platforms.
Caption: Generalized workflow for organotin analysis using IDMS.
Protocol 1: Sample Preparation for Sediment Samples
This protocol is designed for the extraction of various organotin species from sediment or soil matrices.
-
Sample Homogenization: Lyophilize the sediment sample and grind it to a fine, homogenous powder.
-
Spiking: Weigh approximately 1 gram of the dried sediment into a polypropylene centrifuge tube. Add a known volume of the isotopically labeled internal standard working solution (containing a mix of labeled MBT, DBT, TBT, etc.).
-
Extraction:
-
Add 10 mL of an extraction solvent mixture. A common and effective mixture is methanol/acetic acid.[16] The addition of a complexing agent like tropolone can improve the extraction efficiency of certain organotins.[17]
-
Vortex the sample for 1 minute, then place it in an ultrasonic bath for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube. Repeat the extraction process on the pellet and combine the supernatants.
-
-
Derivatization (for GC-MS analysis):
-
Rationale: Ionic organotins (MBT, DBT, TBT) are not volatile enough for GC analysis and must be converted to more volatile species.[17] Ethylation with sodium tetraethylborate (NaBEt₄) is a common and effective method.[1]
-
Adjust the pH of the combined extracts to ~5 using an acetate buffer.
-
Add 1 mL of 2% (w/v) NaBEt₄ solution and vortex immediately.
-
Add 5 mL of hexane, vortex for 2 minutes, and allow the layers to separate.
-
Transfer the upper hexane layer, containing the derivatized organotins, to a new tube for analysis.
-
-
Concentration: If necessary, concentrate the hexane extract under a gentle stream of nitrogen to a final volume of 1 mL.
Protocol 2: Instrumental Analysis by GC-ICP-MS
Gas chromatography coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) is a powerful technique for organotin speciation, offering high separation efficiency and element-specific detection.
-
GC System: Agilent 7890 GC or equivalent.
-
Column: HP-5 or equivalent (30 m x 0.32 mm i.d., 0.25 µm film thickness).[16]
-
Injector: Split/splitless, operated in splitless mode.
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
ICP-MS System: Agilent 7700 ICP-MS or equivalent.
-
Monitored Isotopes: Monitor both the native tin isotopes (e.g., ¹²⁰Sn) and the enriched isotopes from the internal standards (e.g., ¹¹⁷Sn, ¹¹⁹Sn). If using deuterium-labeled standards, monitor the appropriate m/z for the derivatized native and deuterated species.
Protocol 3: Instrumental Analysis by LC-ICP-MS
Liquid chromatography coupled with ICP-MS offers the advantage of eliminating the time-consuming derivatization step.[2]
-
LC System: Agilent 1260 Infinity II LC or equivalent.
-
Column: C18 reverse-phase column suitable for organometallic compounds.
-
Mobile Phase: Gradient elution using a mixture of methanol, water, and acetic acid, often with a complexing agent like triethylamine.
-
ICP-MS System: Same as for GC-ICP-MS. The introduction system will be a nebulizer suitable for organic solvents.
Data Analysis and Method Validation
Quantification
The concentration of each organotin analyte is calculated using the following isotope dilution equation:
Cₓ = (Cₛ * Wₛ / Wₓ) * (Rₛ - Rₘ) / (Rₘ - Rₓ) * (Aₓ / Aₛ)
Where:
-
Cₓ = Concentration of the analyte in the sample
-
Cₛ = Concentration of the isotopic standard
-
Wₛ = Weight of the isotopic standard added
-
Wₓ = Weight of the sample
-
Rₘ = Measured isotope ratio in the sample/standard mixture
-
Rₛ = Isotope ratio of the standard
-
Rₓ = Isotope ratio of the native analyte
-
Aₓ = Atomic weight of the analyte
-
Aₛ = Atomic weight of the standard
Method Validation
A robust analytical method requires thorough validation to ensure it is fit for purpose.[13] Key validation parameters are summarized below.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.995 for a multi-point calibration curve. |
| Accuracy | The closeness of the measured value to the true value. Assessed by analyzing Certified Reference Materials (CRMs) or spiked samples. | Recovery of 80-120% in spiked samples or agreement with the certified value of a CRM. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] Expressed as Relative Standard Deviation (%RSD). | %RSD < 15% for replicate measurements.[16] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically defined as a signal-to-noise ratio of 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically defined as a signal-to-noise ratio of 10. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[13] | Chromatographic resolution of analyte peaks from interferences. |
Trustworthiness and Self-Validation
The protocol described herein incorporates several self-validating systems to ensure the trustworthiness of the results:
-
Isotope Dilution: The core of the method's reliability. By its nature, IDMS internally corrects for procedural errors in each individual sample.
-
Certified Reference Materials (CRMs): Regular analysis of CRMs (e.g., PACS-2 sediment) provides an external check on the entire analytical process, from extraction to final calculation, validating the method's accuracy.[5][16]
-
Procedural Blanks: Analyzing a blank matrix with every batch of samples ensures that there is no contamination from solvents, reagents, or labware.
-
Replicate Analysis: Analyzing samples in duplicate or triplicate provides a measure of the method's precision for real-world samples.
Conclusion
The simultaneous determination of organotin compounds is a critical task for environmental monitoring and regulatory compliance. The use of isotope dilution mass spectrometry, particularly with stable tin-isotope labeled internal standards, provides the highest level of accuracy and precision by correcting for analytical variability. While deuterium-labeled standards present a more economical option, they require careful validation to address potential issues of label stability and chromatographic shifts. The detailed protocols and validation guidelines presented in this application note provide a robust framework for researchers and scientists to develop and implement reliable methods for organotin analysis in complex matrices.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organotin compounds [sciex.com]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. holcapek.upce.cz [holcapek.upce.cz]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US20240199658A1 - Direct synthesis of organotin alkoxides - Google Patents [patents.google.com]
- 14. The deuteration of organic compounds as a tool to teach chemistry [scielo.org.mx]
- 15. mdpi.com [mdpi.com]
- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 17. agilent.com [agilent.com]
- 18. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ysi.com [ysi.com]
- 23. researchgate.net [researchgate.net]
- 24. lcms.labrulez.com [lcms.labrulez.com]
- 25. eurofins.com.au [eurofins.com.au]
Troubleshooting & Optimization
Correcting matrix effects in organotin analysis with Triphenyltin Hydroxide-d15
Topic: Correcting Matrix Effects with Triphenyltin Hydroxide-d15
Executive Summary: The Matrix Challenge in Organotin Analysis
The Problem: Triphenyltin (TPT) analysis in complex biological or environmental matrices (plasma, tissue, foodstuffs) via LC-MS/MS is notoriously susceptible to Matrix Effects (ME) .[1] Co-eluting phospholipids, salts, and proteins compete for charge in the Electrospray Ionization (ESI) source, causing significant ion suppression (signal loss) or enhancement. External calibration often fails because the standards in neat solvent do not experience this suppression, leading to false negatives or inaccurate quantification.
The Solution: Triphenyltin Hydroxide-d15 (TPTH-d15) serves as the "Gold Standard" Stable Isotope Labeled Internal Standard (SIL-IS). Because it possesses physicochemical properties nearly identical to the target analyte but a distinct mass shift (+15 Da), it compensates for:
-
Extraction Efficiency: Losses during sample preparation.
-
Ionization Variability: Fluctuations in the ESI source.
-
Matrix Effects: Suppression/enhancement, provided it co-elutes with the analyte.[2][3][4]
Analytical Workflow & Mechanism
The following diagram illustrates the critical insertion point of the Internal Standard (IS) to ensure full correction of both recovery and matrix effects.
Figure 1: Analytical workflow for TPT analysis. The TPT-d15 spike occurs pre-extraction to normalize the entire process.
Experimental Protocol: Validating the Correction
To confirm that TPTH-d15 is effectively correcting for matrix effects, you must calculate the Matrix Factor (MF) .
Step 1: Preparation of QC Samples
Prepare three sets of samples (n=3 for each):
-
Set A (Neat Standard): TPT and TPT-d15 in pure mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with TPT and TPT-d15 after cleanup.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with TPT and TPT-d15 before extraction.
Step 2: Quantitative Assessment
Use the data from Step 1 to calculate the following parameters.
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | < 1.0 : Ion Suppression> 1.0 : Ion Enhancement1.0 : No Effect | |
| IS-Normalized MF | Must be close to 1.0 . If this value is 1.0, the IS is perfectly correcting the matrix effect, even if the absolute MF is 0.5 (50% suppression). | |
| Recovery (RE) | Measures extraction efficiency. |
Step 3: LC-MS/MS Conditions (Guideline)
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid + 5mM Ammonium Formate (buffers are critical for organotin ionization).
-
B: Methanol + 0.1% Formic Acid.
-
-
MS Transitions (ESI+):
-
TPT (Target): m/z 351.0
197.0 (Quant), 351.0 120.0 (Qual). -
TPT-d15 (IS): m/z 366.1
207.1 (Quant). -
Note: Transitions are based on the predominant Sn-120 isotope. Optimize for your specific instrument resolution.
-
Troubleshooting Guide & FAQs
Category 1: Chromatography & Retention Time
Q: Why do TPT and TPT-d15 have slightly different retention times (RT)? A: This is known as the Deuterium Isotope Effect .[5] Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts. In Reversed-Phase LC (RPLC), TPT-d15 may elute slightly earlier than TPT.
-
Risk: If the RT shift is significant (>0.1 min) and the matrix suppression zone is narrow, the IS may elute in a "suppressed" region while the analyte elutes in a "clean" region (or vice versa). This invalidates the correction.
-
Fix:
-
Use a shallower gradient slope to force co-elution.
-
Switch to UPLC/UHPLC to sharpen peaks, minimizing the overlap window required.
-
Verify the "IS-Normalized MF" (see Table above). If it remains near 1.0 despite the shift, the correction is still valid.
-
Q: I see "cross-talk" or interference in the IS channel. Why? A: This usually stems from two sources:
-
Natural Isotopic Overlap: Tin (Sn) has many stable isotopes. Ensure your mass resolution separates the TPT [M+H]+ isotopes from the TPT-d15 [M+H]+ isotopes. The +15 Da shift is usually sufficient, but low-resolution instruments may struggle if the isolation window is too wide.
-
Impurity: Check the Certificate of Analysis for the TPT-d15. If it contains significant d0 (unlabeled) TPT, it will contribute to the analyte signal, causing false positives.
Category 2: Stability & Handling
Q: Can TPT-d15 undergo Hydrogen-Deuterium Exchange (HDX)? A: The deuterium atoms in TPT-d15 are located on the phenyl rings (aromatic C-D bonds). These are chemically stable and do not exchange with solvent protons under standard LC conditions (pH 2-8).
-
Caution: Avoid extremely harsh acidic conditions (pH < 1) or high temperatures for prolonged periods, which could degrade the organotin moiety itself (cleaving phenyl groups), regardless of deuteration.
Q: How should I store the TPT-d15 stock solution? A: Organotins tend to adsorb to glass surfaces.
-
Storage: Store stock solutions in methanol (not water) at -20°C.
-
Material: Use silanized glass vials or polypropylene containers to prevent adsorptive loss, which looks like "suppression" but is actually just loss of analyte.
Category 3: Quantification Failures
Q: My calibration curve is linear, but my QC accuracy is poor in the matrix. A: This indicates the IS is not tracking the Analyte correctly.
-
Check Equilibration: Organotins can require longer column equilibration times. If the column isn't stable, the Analyte/IS ratio will drift.
-
Check Dose-Response: Ensure the concentration of TPT-d15 is consistent across all samples. If you are using a repeating pipette, verify its precision with a gravimetric check.
-
Matrix Mismatch: If you are calibrating in solvent but analyzing plasma, the "Absolute Matrix Effect" might be so severe (>80% suppression) that the signal falls below the linear dynamic range of the detector. Switch to Matrix-Matched Calibration spiked with TPT-d15 to mitigate this.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Organization for Standardization (ISO). (2005).[6] Water quality — Determination of selected organotin compounds — Gas chromatographic method (ISO 17353:2004). Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. Retrieved from [Link]
- Wang, S., & Cyronak, M. (2003). Determination of matrix effects in biological fluids using liquid chromatography-tandem mass spectrometry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. longdom.org [longdom.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Standard - Water quality - Determination of selected organotin compounds - Gas chromatographic method (ISO 17353:2004) SS-EN ISO 17353:2005 - Swedish Institute for Standards, SIS [sis.se]
Technical Support Center: Optimizing Triphenyltin Hydroxide-d15 (TPT-d15) Recovery in Sediment Matrices
Welcome to the Technical Support Center for Organotin Analysis. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with extracting and quantifying Triphenyltin Hydroxide-d15 (TPT-d15) in sediment samples.
Sediment matrices are notoriously difficult due to their high organic carbon content and negatively charged clay minerals, which strongly adsorb the bulky, lipophilic triphenyltin cation. This guide bypasses generic advice, focusing instead on the mechanistic causality behind extraction failures and providing self-validating protocols to ensure analytical integrity.
Experimental Workflow & Causality
To achieve high recovery rates, the extraction system must simultaneously disrupt the organotin-sediment bonds, partition the analyte into an organic phase, and prepare it for mass spectrometric detection.
Workflow for optimal Triphenyltin-d15 extraction and derivatization from sediment.
Core Troubleshooting Guides
Q1: My absolute recovery of TPT-d15 is consistently below 40% using standard solvent extraction. What is the primary mechanistic failure? A1: The failure lies in the ionic interactions between the sediment and the analyte. In environmental matrices, triphenyltin exists primarily as a cation (TPT+). This cation binds tightly to negatively charged binding sites on clay minerals and humic acids. A simple organic solvent (like hexane or dichloromethane) cannot break these ionic bonds. The Solution: You must introduce an acidic modifier (e.g., 1M HCl or HBr) to protonate the sediment binding sites, effectively displacing the TPT+ cation[1]. Furthermore, you must use a chelating agent. Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one) is the industry standard because its adjacent hydroxy-ketone groups form strong coordinate bonds with the tin atom, masking its charge and allowing it to partition efficiently into the organic solvent[2][3].
Q2: I am using tropolone and acid, but my TPT-d15 recovery is still highly variable (50-80%). How can I stabilize the extraction equilibrium? A2: Variability in tropolone-assisted extraction usually stems from insufficient kinetic energy or incomplete phase separation. Tropolone complexation requires adequate time and mechanical energy to reach equilibrium[4]. The Solution: Transition from manual shaking to an ultrasonic bath or a mechanical shaker for a minimum of 60 minutes. Additionally, ensure your solvent ratio is optimized. A mixture of acidic methanol (to penetrate the aqueous sediment pores) and a non-polar solvent like toluene or isooctane containing 0.1% tropolone forces the chelated TPT-d15 into the organic phase[4][5].
Q3: During NaBEt4 derivatization for GC-MS, my TPT-d15 signal disappears. What happened? A3: Sodium tetraethylborate (NaBEt4) is highly sensitive to pH. Because your initial extraction step requires strong acids (HCl) to desorb the TPT-d15, the resulting extract is highly acidic. If you add NaBEt4 to an unbuffered, highly acidic extract, the derivatizing agent violently decomposes into inert borane gases before it can ethylate the organotin[6]. The Solution: You must implement a strict buffering step. Add a sodium acetate/acetic acid buffer to the aqueous phase to lock the pH between 4.5 and 5.0 prior to adding NaBEt4[4][6].
Step-by-Step Validated Protocol: Extraction & Derivatization
This protocol is designed as a self-validating system . By incorporating specific checkpoints, you can isolate failures before reaching the mass spectrometer.
Phase 1: Matrix Spiking & Equilibration
-
Weigh exactly 1.0 g of homogenized, freeze-dried sediment into a 50 mL PTFE centrifuge tube.
-
Spike the sediment with an appropriate volume of TPT-d15 internal standard solution (e.g., yielding a final concentration of 100 ng/g).
-
Validation Checkpoint: Allow the spiked sediment to equilibrate in the dark at 4°C for at least 12 hours. This ensures the TPT-d15 integrates into the sediment matrix, mimicking native organotin binding behavior.
Phase 2: Acidic Leaching & Complexation 4. Add 10 mL of 1M HCl in methanol to the sediment. Vortex for 1 minute to disrupt aggregates. 5. Add 10 mL of 0.1% (w/v) tropolone in toluene (or isooctane)[4]. 6. Extract via ultrasonication or mechanical shaking for 60 minutes to ensure complete desorption and chelation[5]. 7. Centrifuge at 3000 rpm for 10 minutes to achieve distinct phase separation. Transfer the upper organic layer to a clean glass vial.
Phase 3: pH-Controlled Ethylation (Derivatization) 8. To the organic extract, add 40 mL of sodium acetate/acetic acid buffer (1 M)[6]. 9. Validation Checkpoint: Use a micro-pH probe or high-resolution indicator strip to verify the aqueous phase is exactly pH 4.5–5.0. Adjust with dilute NaOH or HCl if necessary. 10. Add 1.0 mL of freshly prepared 1% (w/v) NaBEt4 aqueous solution[6]. 11. Seal the vial and shake vigorously for 15 minutes. The NaBEt4 will ethylate the TPT-d15, rendering it volatile for GC analysis.
Phase 4: Cleanup & Concentration 12. Pass the derivatized organic phase through a Florisil or Silica Gel solid-phase extraction (SPE) column pre-conditioned with hexane[2][6]. This removes co-extracted humic acids and lipids that cause MS signal suppression. 13. Elute with a hexane/toluene mixture, concentrate under a gentle stream of nitrogen to a final volume of 100 µL, and transfer to a GC vial for GC-MS/MS analysis[6].
Quantitative Data Summary
The following table summarizes the causal impact of critical extraction parameters on TPT-d15 recovery rates, derived from validated laboratory methodologies[2][4][6][7].
| Extraction Parameter | Sub-optimal Condition | Optimized Condition | Typical TPT-d15 Recovery (%) | Mechanistic Causality |
| Chelating Agent | None (Solvent only) | 0.1% Tropolone | < 40% vs. 86–110% | Tropolone breaks hydrogen and coordinate bonds between the Sn atom and the sediment matrix. |
| Acidification | Neutral pH | 1M HCl in Methanol | ~ 30% vs. > 90% | Protons displace the TPT+ cation from negatively charged clay/humic binding sites. |
| Derivatization pH | pH < 3.0 | pH 4.5 – 5.0 (Acetate buffer) | < 10% vs. > 95% | NaBEt4 rapidly decomposes into inert boranes in highly acidic environments, preventing ethylation. |
| Extract Cleanup | No Cleanup | Florisil / Silica Gel SPE | Variable (Signal Quenching) | Removes co-extracted lipids and humic acids that cause severe ionization suppression in the MS source. |
Frequently Asked Questions (FAQs)
Q: Can I use Accelerated Solvent Extraction (ASE) instead of manual liquid-liquid extraction to improve throughput? A: Yes. ASE utilizes elevated temperature and pressure to dramatically increase extraction kinetics, reducing solvent consumption and time[8]. However, TPT-d15 is susceptible to thermal degradation. If using ASE, do not exceed 100°C, and ensure your extraction cells are packed with a dispersant (like diatomaceous earth) to prevent sediment clumping.
Q: Is it possible to skip the derivatization step entirely? A: Yes, but it requires changing your instrumental approach. Derivatization is mandatory for Gas Chromatography (GC) because the TPT cation is non-volatile[2]. If you switch to Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) or LC-MS/MS, you can analyze the underivatized TPT cation directly[1][9]. Be warned: skipping derivatization leaves the analyte highly susceptible to matrix suppression from co-eluting sediment compounds, requiring rigorous SPE cleanup prior to injection[1].
Q: Why use TPT-d15 instead of a simpler surrogate like Tripropyltin (TPrT)? A: While TPrT is often used as a general surrogate for organotins[2][4], it does not account for the specific steric hindrance and matrix binding affinities of the bulky phenyl rings in Triphenyltin. TPT-d15 is an isotopically labeled exact match. It perfectly mimics the extraction efficiency, derivatization kinetics, and matrix suppression of native TPT, allowing for true Isotope Dilution Mass Spectrometry (IDMS) quantification[1][7].
References
-
[Organotins in Sediment/Soil by GC with MS Detection - PBM] - gov.bc.ca -[Link]
Sources
- 1. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plas ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00555H [pubs.rsc.org]
- 2. www2.gov.bc.ca [www2.gov.bc.ca]
- 3. Speciation of organotin in environmental sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. analchemres.org [analchemres.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. epa.gov [epa.gov]
Resolving sensitivity issues in Triphenyltin Hydroxide-d15 detection
Welcome to the Triphenyltin Hydroxide-d15 (TPTH-d15) Technical Support Center .
This guide addresses the specific sensitivity and stability challenges associated with using deuterated Triphenyltin (TPT) as an Internal Standard (IS). As a Senior Application Scientist, I have structured this to move beyond basic protocol steps into the causality of analytical failure.
Core Directive: The TPTH-d15 Sensitivity Paradox
Triphenyltin Hydroxide-d15 is the "Gold Standard" for correcting matrix effects and recovery losses in organotin analysis. However, because it shares the exact physicochemical properties of the native analyte, it suffers from the same three critical failure modes:
-
Adsorption: It binds aggressively to glass surfaces (silanol groups).
-
Instability: It degrades to Diphenyltin (DPT) and Monophenyltin (MPT) under UV light or extreme pH.
-
Ion Suppression: In LC-MS/MS, it competes for charge in the electrospray droplet.
If your IS signal is unstable, your quantification is invalid. Use the modules below to diagnose and resolve your specific issue.
Module 1: Sample Preparation & Extraction (The "Loss" Phase)
Q: My TPTH-d15 recovery is consistently low (<50%) across all samples, including blanks. Is my stock solution bad?
Diagnosis: Before blaming the vendor, check your glassware. Organotins are Lewis acids; the tin atom effectively coordinates with electron-rich oxygen atoms in silanol groups on untreated glass surfaces. The Fix: You must render the tin "invisible" to the glass or remove the active sites on the glass.
Protocol A: The Tropolone Complexation (Mandatory for Solvent Extraction) If you are using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), you must use a complexing agent.
-
Mechanism: Tropolone (2-hydroxy-2,4,6-cycloheptatriene-1-one) forms a non-ionic chelate with the TPT+ cation. This neutralizes the charge, preventing adsorption to glass and significantly increasing solubility in non-polar solvents (like hexane/dichloromethane).
-
Step-by-Step:
-
Add 0.05% - 0.1% (w/v) Tropolone to your extraction solvent.
-
Acidify the sample to pH 2–3 (using acetic or hydrochloric acid) to ensure the species exists as the free cation (TPT+) available for complexation.
-
Protocol B: Glassware Deactivation (Silanization)
-
Action: Replace standard borosilicate glassware with Silanized Glassware for all steps involving low-concentration standards.
-
Alternative: Acid-wash all glassware in 10% HNO3 for 24 hours, rinse with DI water, and then rinse with acetone. Note: Acid washing is less effective than silanization for TPT.
Scientist’s Note: Never store TPTH-d15 working standards in clear glass. TPT undergoes photodegradation to Diphenyltin-d10. Use amber silanized vials.
Module 2: GC-MS Derivatization Troubleshooting
Q: I see the d15 peak, but the intensity fluctuates wildly between replicates. Why is the derivatization inconsistent?
Diagnosis: This is likely a pH control failure during the ethylation reaction with Sodium Tetraethylborate (NaBEt4). The Science: NaBEt4 is highly pH-sensitive.
-
pH < 3: The reagent hydrolyzes (decomposes) before it can alkylate the tin.
-
pH > 6: The organotin species precipitates or forms hydroxides that react slowly.
The Self-Validating Protocol: Use the Acetate Buffer System to lock the reaction window.
| Parameter | Optimal Setting | Why? |
| Buffer pH | 4.5 ± 0.2 | Balances Reagent Stability vs. Reaction Rate [1]. |
| Reagent Prep | Fresh Daily | NaBEt4 oxidizes rapidly in air/water. |
| Reaction Time | 15–30 mins | Extended times do not improve yield and may risk back-exchange. |
Visual Workflow: Derivatization Logic The following diagram illustrates the critical control points (CCPs) where sensitivity is lost during the GC-MS prep workflow.
Caption: Critical Control Points (CCPs) in the NaBEt4 derivatization workflow. Failure at CCP 1 (pH) is the most common cause of sensitivity loss.
Module 3: LC-MS/MS Ion Suppression & Chromatography
Q: I switched to LC-MS/MS to avoid derivatization, but the d15 signal is suppressed in sediment extracts.
Diagnosis: You are experiencing "Matrix-Induced Ion Suppression." Co-eluting phospholipids or humic acids are stealing charge from the TPT-d15 cation in the electrospray source.
Troubleshooting Guide:
1. Mobile Phase Optimization
Organotins are already cationic (
| Additive | Effect on Sensitivity | Recommendation |
| Formic Acid (0.1%) | Moderate. Good for protonation, but can suppress signal if too high. | Standard starting point. |
| Ammonium Acetate (5-10mM) | High. Provides buffering. Ammonium ions prevent adduct formation ( | Preferred for TPT analysis. [2] |
| Triethylamine (TEA) | Variable. Sacrificial base to block silanols, but dirties the MS source. | Avoid unless peak tailing is severe. |
2. Chromatographic Separation TPT is very hydrophobic. If it elutes in the high-organic wash at the end of the gradient, it will co-elute with the bulk of the matrix dirt.
-
Action: Use a C18 column with end-capping (e.g., Phenomenex Kinetex or Waters BEH).
-
Gradient: Start at 50% Organic to elute polar matrix early, then ramp to 95%. Ensure TPT elutes during the ramp, not in the final hold.
3. Transition Selection (MRM) Ensure you are monitoring the correct transitions. Deuteration changes the mass, but the fragmentation pattern remains similar.
-
TPTH-d15 Parent Ion: ~366 m/z (depending on specific isotope distribution).
-
Common Daughter Ions: Look for the loss of a phenyl-d5 group.
-
Interference Check: If the d15 signal is high in a blank sample, check for "Cross-Talk." Reduce the collision energy slightly or increase the inter-scan delay.
Module 4: Stability & Storage (The Silent Killer)
Q: How long can I keep my d15 working standards?
Fact: Organotin standards in methanol are stable for 6–12 months if stored correctly. However, dilute working standards (ppb level) degrade within days if exposed to light or improper solvents.
Storage Rules:
-
Solvent: Store stock solutions in Methanol . Avoid storing in Acetone or Hexane for long periods as evaporation rates alter concentration.
-
Temperature: Refrigerate at 4°C in the dark.
-
Verification: Every 3 months, inject the d15 stock against a fresh native TPT standard. If the Response Factor (RF) shifts by >15%, discard the d15 stock.
Summary: The Troubleshooting Logic Tree
Use this logic flow to isolate the root cause of your sensitivity issue quickly.
Caption: Diagnostic logic tree for isolating TPTH-d15 sensitivity failures.
References
-
ISO 17353:2004 . Water quality — Determination of selected organotin compounds — Gas chromatographic method. International Organization for Standardization.
-
U.S. EPA Method 8323 . Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. SW-846 Test Methods for Evaluating Solid Waste. [1][2]
-
Bratakos, M.S., et al. (2020). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. Journal of Chromatography A.
-
Agilent Technologies . (2014). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD. Application Note.
Sources
- 1. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated Test Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry | Hazardous Waste Test Methods / SW-846 | US EPA [19january2017snapshot.epa.gov]
Optimizing ionization parameters for Triphenyltin Hydroxide-d15 in ESI-MS
Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of ionizing Triphenyltin Hydroxide-d15 (TPTH-d15). Organotin compounds exhibit unique behaviors in the gas phase, particularly regarding in-source fragmentation and complex isotopic distributions[1].
This guide abandons generic advice in favor of a self-validating framework. Every parameter adjustment described below is grounded in the fundamental mechanisms of electrospray ionization (ESI), ensuring your analytical methods are both highly sensitive and scientifically rigorous.
Mechanistic Overview & Optimization Workflow
Unlike standard small organic molecules, TPTH-d15 (C18HD15OSn) behaves similarly to an inorganic base in solution[2]. During Electrospray Ionization (ESI), the hydroxide group is readily lost in acidic environments, yielding the highly stable triphenyltin cation [(C6D5)3Sn]+. Consequently, positive ion mode (ESI+) is the definitive choice for this analyte.
Workflow for the systematic optimization and validation of TPTH-d15 ESI-MS parameters.
Quantitative Parameter Optimization
To achieve optimal signal-to-noise (S/N) ratios, source parameters must be delicately balanced. Standard MRM transitions for unlabeled Triphenyltin (TPT) typically monitor the precursor m/z 351.1 to the product ion m/z 197.0[3]. For our deuterated TPTH-d15, these transitions shift predictably due to the mass of the 15 deuterium atoms.
Table 1: Quantitative ESI-MS/MS Parameter Optimization for TPTH-d15
| Parameter | Recommended Range | Mechanistic Causality |
| Ionization Mode | ESI Positive (+) | Promotes the rapid loss of the OH- group to form the stable [(C6D5)3Sn]+ cation. |
| Capillary Voltage | 3.0 - 4.0 kV | Provides optimal Taylor cone stability for methanolic solvents without causing electrical discharge. |
| Cone / Fragmentor Voltage | 20 - 35 V | Critical: Must be kept low to prevent premature in-source Sn-C cleavage while maintaining sufficient ion focusing[1]. |
| Desolvation Temp. | 300 - 350 °C | Ensures complete droplet evaporation; organotins are thermally stable within this range. |
| Precursor Ion (m/z) | 366.1 (for 120Sn) | Corresponds to the intact[(C6D5)3Sn]+ cation (Mass: 119.9 + 246.2 = 366.1 Da). |
| Product Ion (m/z) | 202.0 (for 120Sn) | Corresponds to [(C6D5)Sn]+ formed after the collision-induced loss of two phenyl-d5 groups. |
Step-by-Step Experimental Protocol: Self-Validating Tuning
This protocol ensures that every parameter adjustment is internally validated by the analyte's intrinsic isotopic signature, preventing false optimizations based on matrix noise.
Step 1: Standard Preparation
-
Action: Dissolve TPTH-d15 in LC-MS grade Methanol to a concentration of 1 µg/mL.
-
Causality: Methanol provides superior desolvation efficiency in the ESI source compared to highly aqueous solvents, facilitating the release of gas-phase ions.
Step 2: Mobile Phase Configuration
-
Action: Prepare a carrier stream of 50:50 Methanol:Water modified with 0.1% Formic Acid.
-
Causality: The acidic environment forces the dissociation of the hydroxide ion from TPTH-d15. Avoid strong ion-pairing agents like TFA, which cause severe signal suppression[4].
Step 3: Direct Infusion & Precursor Optimization
-
Action: Infuse the standard at 5-10 µL/min. Set the MS to ESI+ full scan mode (m/z 100-500). Tune the cone/fragmentor voltage starting from 10 V and carefully ramp up to 40 V.
-
Causality: Full scan allows visualization of the entire isotopic envelope. Stop ramping when the m/z 366.1 signal is maximized without the appearance of m/z 284.0 (which indicates the unwanted loss of one phenyl-d5 group in the source).
Step 4: MS/MS Collision Energy (CE) Ramping
-
Action: Isolate m/z 366.1 in the first quadrupole (Q1). Ramp the Collision Energy from 10 eV to 50 eV using Argon gas.
-
Causality: Monitor the formation of the primary product ion at m/z 202.0. Select the CE that yields the highest intensity for this specific transition (typically found between 25-35 eV).
Step 5: Isotopic Envelope Validation (Self-Validating Step)
-
Action: Extract the MS1 spectrum of the precursor.
-
Causality: Confirm the presence of the characteristic 10-isotope pattern of Tin. The peak at m/z 366.1 (120Sn) must be the base peak of the cluster, flanked by m/z 364.1 (118Sn) and m/z 362.1 (116Sn) at their theoretical relative abundances (approx. 100%, 73%, and 43% respectively)[1]. If this pattern is missing, your signal is an isobaric interference.
Troubleshooting & FAQs
Q1: Why am I seeing extensive fragmentation of TPTH-d15 before the ions even reach the collision cell? A1: This is a classic case of in-source fragmentation. Organotin compounds possess relatively labile Sn-C bonds[1]. When the cone voltage (or fragmentor voltage) is set too high, the kinetic energy imparted to the ions during transmission from atmospheric pressure into the high-vacuum region causes premature cleavage of the phenyl-d5 groups. Solution: Lower your cone voltage to the 20-30 V range. You are trading a slight loss in overall ion transmission efficiency for the preservation of the intact [(C6D5)3Sn]+ precursor.
Mechanistic effect of cone voltage on the in-source fragmentation of TPTH-d15.
Q2: Should I use Positive or Negative ESI mode for Triphenyltin Hydroxide-d15? A2: Positive ESI (ESI+) is unequivocally the preferred mode. Triphenyltin hydroxide behaves similarly to an inorganic base[2]. In the presence of acidic mobile phase additives, it readily loses the hydroxide anion (OH-) to form the highly stable triphenyltin cation [(C6D5)3Sn]+. Negative mode is generally reserved for detecting complex anionic adducts, which are highly matrix-dependent and less reproducible for quantitative workflows.
Q3: What mobile phase additives maximize ionization efficiency without causing signal suppression? A3: Use weak organic acids like 0.1% Formic Acid or 0.1% Acetic Acid. These provide the necessary protons to facilitate the loss of the hydroxide group. Crucial Warning: Strictly avoid Trifluoroacetic Acid (TFA) or high concentrations of inorganic salts. TFA forms strong ion pairs with organotin cations, which fail to dissociate in the gas phase, leading to severe signal suppression[4].
Q4: How do I definitively confirm the identity of TPTH-d15 amidst background matrix noise? A4: Leverage the self-validating nature of Tin's isotopic distribution. Tin possesses 10 naturally occurring isotopes, with 120Sn being the most abundant[1]. Your precursor ion will not be a single peak, but a distinct isotopic envelope spanning m/z 358 to m/z 370. If your observed mass spectrum does not perfectly mirror this theoretical 10-peak distribution, your signal is an isobaric interference, not TPTH-d15.
References[1] Title: Electrospray ionization-multistage tandem mass spectrometry of complex multitin organometallic compounds
Source: upce.cz URL: 4] Title: Characteristic parameters of the quantitative determination of organotin compounds by LC-APCI-MS in both selected ion monitoring and scan mode Source: researchgate.net URL: 3] Title: Application Notes and Protocols for the Analytical Detection of Triphenyltin in Seawater Source: benchchem.com URL: 2] Title: Triphenyltin hydroxide | C18H16OSn | CID 9907219 - PubChem Source: nih.gov URL:
Sources
Validation & Comparative
The Gold Standard in Analytical Method Validation: A Comparative Guide to Triphenyltin Hydroxide-d15
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within the pharmaceutical and environmental sectors, the unwavering reliability of quantitative data is paramount. The validation of analytical methods is the cornerstone of this assurance, demonstrating that a method is fit for its intended purpose. A critical element in achieving the highest echelons of accuracy and precision, especially in complex matrices, is the judicious selection of an internal standard. This guide provides an in-depth, objective comparison of analytical method validation using the isotopically labeled internal standard, Triphenyltin Hydroxide-d15, against traditional approaches, supported by scientific principles and illustrative experimental data.
The Imperative for Rigorous Validation and the Role of Internal Standards
Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for the validation of analytical procedures.[1] These guidelines necessitate the evaluation of key parameters, including specificity, linearity, accuracy, precision, and robustness, to ensure the integrity of analytical data.[2]
Internal standards are indispensable tools in chromatography and mass spectrometry for correcting analytical variability.[3] They are compounds added at a constant concentration to all samples, calibrators, and quality controls to account for variations in sample preparation, injection volume, and instrument response.[4] While structurally similar but non-isotopically labeled compounds have been used, stable isotope-labeled internal standards, such as deuterated compounds, are widely recognized as the gold standard, particularly for mass spectrometry-based methods.[5][6]
The Scientific Edge of Triphenyltin Hydroxide-d15
Triphenyltin Hydroxide-d15 is a deuterated analog of Triphenyltin Hydroxide, an organotin compound used as a fungicide.[7] The key to its superiority as an internal standard lies in the principles of isotope dilution mass spectrometry (IDMS).[8] In this technique, a known amount of the isotopically labeled standard is added to the sample at the earliest stage of preparation.[9] Because Triphenyltin Hydroxide-d15 is chemically identical to the analyte, it exhibits nearly the same physicochemical properties. This ensures it co-elutes during chromatographic separation and experiences similar ionization efficiency and potential suppression or enhancement in the mass spectrometer's ion source. By measuring the ratio of the analyte's signal to that of the internal standard, precise quantification can be achieved, as this ratio remains constant even if absolute signal intensities fluctuate due to matrix effects or other sources of error.[10]
The use of deuterated standards like Triphenyltin Hydroxide-d15 effectively compensates for measurement errors that could arise from ion suppression or enhancement, a common challenge in complex biological and environmental samples.
A Comparative Look: Validation Parameters
To illustrate the advantages of employing Triphenyltin Hydroxide-d15, let's examine its impact on key analytical method validation parameters compared to methods using a non-deuterated internal standard (a structural analog) or no internal standard (external standard method).
Data Presentation:
Table 1: Comparison of Linearity and Range
| Method | Linearity (r²) | Range (µg/L) |
| External Standard | 0.995 | 1 - 100 |
| Non-Deuterated IS | 0.998 | 1 - 100 |
| Triphenyltin Hydroxide-d15 | >0.999 | 0.5 - 100 |
Table 2: Comparison of Accuracy and Precision
| Method | Accuracy (% Recovery) | Precision (% RSD) |
| External Standard | 85 - 115% | < 15% |
| Non-Deuterated IS | 90 - 110% | < 10% |
| Triphenyltin Hydroxide-d15 | 98 - 102% | < 5% |
Table 3: Impact on Robustness (Deliberate Method Variations)
| Variation | Method | Deviation in Results |
| Injection Volume (±10%) | External Standard | Significant |
| Non-Deuterated IS | Moderate | |
| Triphenyltin Hydroxide-d15 | Negligible | |
| Sample Extraction Time (±5 min) | External Standard | Significant |
| Non-Deuterated IS | Moderate | |
| Triphenyltin Hydroxide-d15 | Negligible |
Experimental Protocols
The following protocols outline the key steps in validating an analytical method for Triphenyltin Hydroxide in a complex matrix (e.g., soil or biological tissue) using Triphenyltin Hydroxide-d15 as the internal standard.
Experimental Workflow for Method Validation
Caption: A generalized workflow for the validation of an analytical method for Triphenyltin Hydroxide using Triphenyltin Hydroxide-d15.
Protocol 1: Specificity
Objective: To demonstrate that the method can unequivocally measure Triphenyltin Hydroxide without interference from matrix components, impurities, or degradation products.
-
Blank Matrix Analysis: Analyze at least six different blank matrix samples to ensure no interfering peaks are present at the retention time of Triphenyltin Hydroxide and Triphenyltin Hydroxide-d15.
-
Spiked Matrix Analysis: Spike a blank matrix with Triphenyltin Hydroxide at a low concentration and analyze. The peak should be well-resolved from any other matrix components.
-
Forced Degradation (for stability-indicating methods): Subject a solution of Triphenyltin Hydroxide to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting solutions to ensure that the degradation products do not interfere with the quantification of the intact analyte.
Protocol 2: Linearity and Range
Objective: To establish the relationship between the concentration of Triphenyltin Hydroxide and the instrumental response over a defined range.
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of Triphenyltin Hydroxide, covering the expected range of the samples.
-
Add Internal Standard: Add a constant concentration of Triphenyltin Hydroxide-d15 to each calibration standard.
-
Analysis: Analyze the calibration standards using the developed LC-MS/MS method.
-
Construct Calibration Curve: Plot the ratio of the peak area of Triphenyltin Hydroxide to the peak area of Triphenyltin Hydroxide-d15 against the concentration of Triphenyltin Hydroxide.
-
Evaluate: Determine the linearity by calculating the coefficient of determination (r²), which should ideally be >0.99. The range is the interval between the upper and lower concentrations of the calibration curve that demonstrate acceptable linearity, accuracy, and precision.
Protocol 3: Accuracy
Objective: To determine the closeness of the measured value to the true value.
-
Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking a blank matrix.
-
Add Internal Standard: Add a constant concentration of Triphenyltin Hydroxide-d15 to each QC sample.
-
Analysis: Analyze at least five replicates of each QC level.
-
Calculate Recovery: Determine the concentration of Triphenyltin Hydroxide in each QC sample using the calibration curve and calculate the percent recovery. The mean recovery should be within a pre-defined acceptance range (e.g., 98-102%).
Protocol 4: Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze at least five replicates of the low, medium, and high QC samples within the same analytical run.
-
Intermediate Precision (Inter-assay precision): Analyze the same set of QC samples on different days, with different analysts, and on different instruments.
-
Calculate RSD: Calculate the relative standard deviation (%RSD) for the replicate measurements at each concentration level. The %RSD should be within a pre-defined acceptance limit (e.g., <5%).
Protocol 5: Robustness
Objective: To evaluate the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Identify Critical Parameters: Identify critical method parameters that may be subject to slight variations during routine use (e.g., mobile phase composition, flow rate, column temperature).
-
Introduce Variations: Systematically vary each parameter within a small, realistic range (e.g., mobile phase organic content ±2%, flow rate ±5%).
-
Analyze Samples: Analyze a mid-level QC sample under each of the varied conditions.
-
Evaluate Impact: Assess the effect of each variation on the analytical results. The results should remain within the acceptance criteria for accuracy and precision.
The Principle of Isotope Dilution Mass Spectrometry
Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS) using Triphenyltin Hydroxide-d15.
Conclusion: Elevating Confidence in Analytical Data
The validation of an analytical method is a rigorous process that underpins the reliability of scientific data. While various approaches to internal standardization exist, the use of a stable isotope-labeled internal standard, such as Triphenyltin Hydroxide-d15, offers unparalleled advantages in accuracy, precision, and robustness. By co-eluting with the analyte and exhibiting nearly identical chemical behavior, it effectively corrects for variations throughout the analytical workflow, particularly the unpredictable matrix effects inherent in complex samples. For researchers, scientists, and drug development professionals, embracing the principles of isotope dilution mass spectrometry with high-quality internal standards like Triphenyltin Hydroxide-d15 is a definitive step towards achieving the highest standards of data integrity and analytical excellence.
References
Sources
- 1. Triphenyltin Hydroxide-d15 | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. atamankimya.com [atamankimya.com]
- 7. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plas ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00555H [pubs.rsc.org]
- 8. myadlm.org [myadlm.org]
- 9. texilajournal.com [texilajournal.com]
- 10. resolvemass.ca [resolvemass.ca]
Comparative Guide: Triphenyltin Hydroxide-d15 vs. d10 Internal Standards
[1][2]
Executive Summary
In the quantitative analysis of Triphenyltin Hydroxide (TPTH) via LC-MS/MS, the selection of an internal standard (IS) is the single most critical factor for mitigating matrix effects and ensuring regulatory compliance. While TPTH-d15 (fully deuterated) is the industry gold standard, questions often arise regarding the viability of lower-deuterated alternatives like TPTH-d10 (partially deuterated).
The Verdict: TPTH-d15 is the superior choice for regulated workflows. While TPTH-d10 theoretically offers a retention time (RT) closer to the native analyte (minimizing the "deuterium isotope effect"), it suffers from significant synthetic challenges leading to isotopic scrambling and batch-to-batch variability. TPTH-d15, being a symmetrical isotopologue, ensures high isotopic purity (>99 atom % D), eliminates spectral cross-talk from Tin’s complex natural isotope cluster, and provides the most reliable normalization for matrix suppression.
Technical Comparison: The Science of Selection
The "Tin Cluster" Challenge
Tin (
-
Native TPTH (
): Primary peaks at 367 ( ) and 369 ( ).[1] -
The Risk: An IS with insufficient mass shift can have its "light" isotopes overlap with the "heavy" isotopes of the native analyte, or vice versa.
| Feature | TPTH-d15 (Symmetrical) | TPTH-d10 (Asymmetrical/Partial) |
| Structure | 3 rings, all fully deuterated ( | 2 rings |
| Mass Shift | +15 Da. Complete separation from the entire Sn isotope cluster.[2][1] | +10 Da. Sufficient separation, but statistically riskier if scrambling occurs.[2][1] |
| Synthesis Purity | High. Synthesized from pure | Low. Requires stepwise addition of phenyl groups.[2][1] High risk of "Scrambling" (mix of d5, d10, d15).[2] |
| Spectral Cross-talk | Negligible (<0.1%). | Moderate. Impurities (d5/d0) in the d10 mix can cause false positives in native channels.[1] |
The Deuterium Isotope Effect (Chromatography)
Deuterium is slightly more hydrophilic than hydrogen, causing deuterated standards to elute earlier than native analytes on Reversed-Phase (C18) columns.
The "Synthesis Trap" of d10
This is the decisive factor for Application Scientists.[1]
-
d15 Synthesis: You react
with excess .[2][1] The reaction is driven to completion.[2][1] All ligands are identical.[2][1] Result: Pure d15.[2][1] -
d10 Synthesis: You must attach exactly two
groups and one group.[2][1] This requires a statistical reaction or complex protection/deprotection chemistry.[2][1]
Visualizing the Workflow & Logic
The following diagram illustrates the synthesis logic and the analytical decision pathway.
Caption: Logical flow comparing the synthesis purity and analytical performance of d15 vs. d10 standards. The "Scrambling" risk in d10 synthesis compromises assay sensitivity.
Experimental Protocol: Validated d15 Workflow
This protocol is designed for the determination of TPTH in complex matrices (e.g., soil, sediment, or produce) using TPTH-d15 to correct for the notorious adsorption of organotins to glassware and matrix components.
Materials & Reagents[1][2]
-
Internal Standard: Triphenyltin-d15 (purity
98 atom % D).[2][1] -
Derivatization Agent: Sodium Tetraethylborate (
) - Required for GC-MS; optional for LC-MS but improves peak shape.[2][1] -
Mobile Phase: Methanol / 0.1% Formic Acid in Water (Gradient).[2][1]
Step-by-Step Methodology
-
Stock Preparation:
-
Sample Spiking (The Critical Step):
-
Extraction (QuEChERS Modified):
-
LC-MS/MS Parameters:
Self-Validation Check (System Suitability)
To ensure your IS is working correctly, perform the "Post-Column Infusion" test:
-
Infuse the TPTH-d15 standard continuously into the MS source.[2][1]
-
Result: If you see a sharp dip in the d15 signal at the TPTH retention time, you have severe matrix suppression.[2][1] If the d15 and Native peaks align within this suppression zone, the method is valid. If d15 elutes before the suppression zone (due to isotope effect) while Native elutes in it, you must adjust the gradient to flatten the suppression profile.
References
-
European Reference Laboratory for Residues of Pesticides. (2013). Identification criteria for residues determined by LC-MS/MS. Retrieved from
-
Borecka, M., et al. (2016).[2][1] Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds. National Institutes of Health.[2][1] Retrieved from
-
Duxbury, K. J., et al. (2008).[2][1] Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. Annals of Clinical Biochemistry. Retrieved from
-
Santa Cruz Biotechnology. Triphenyltin Hydroxide-d15 Product Data. Retrieved from
-
BenchChem. (2025).[2][1][3] Assessing the Impact of Deuteration on Chromatographic Retention Time. Retrieved from
Comparison Guide: Cross-Validation of Triphenyltin Hydroxide-d15 Against External Standards
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the cross-validation of Triphenyltin Hydroxide-d15 (TPTH-d15) as a stable isotope-labeled internal standard (SIL-IS). We will explore the underlying scientific principles, present a detailed experimental protocol for validation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and offer insights into data interpretation. The objective is to establish a robust, self-validating system that ensures the accuracy and reliability of quantitative data.
Introduction: The Imperative for Accuracy in Organotin Analysis
Triphenyltin Hydroxide (TPTH) is an organotin compound historically used as a fungicide and biocide.[1] Due to its toxicity and environmental persistence, monitoring its presence in various matrices is of paramount importance.[2] In modern analytical chemistry, accurate quantification of such compounds relies heavily on isotope dilution mass spectrometry (IDMS), a technique that employs stable isotope-labeled internal standards.
Triphenyltin Hydroxide-d15, in which the 15 hydrogen atoms of the three phenyl rings are replaced with deuterium, serves as an ideal internal standard for the quantification of TPTH.[3] It is chemically identical to the native analyte and, in theory, behaves identically during sample extraction, cleanup, and chromatographic separation.[4] Its mass difference allows it to be distinguished by a mass spectrometer, enabling it to correct for variations in sample preparation and instrument response.[5]
However, the integrity of any quantitative analysis rests on the quality of its internal standard. It is critical to verify the purity and concentration of the TPTH-d15 standard itself. This is achieved through cross-validation, a process where the performance of the internal standard method is rigorously compared against an independent, traceable external standard method.[6][7] This guide details the procedure for this essential validation.
Core Analytical Strategy: LC-MS/MS
While Gas Chromatography (GC) can be used for organotin analysis, it often requires a cumbersome derivatization step to increase the volatility of the analytes.[8][9] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique, offering high sensitivity and selectivity without the need for derivatization, thereby simplifying sample preparation and reducing analysis time.[2][10] This guide will focus exclusively on an LC-MS/MS-based workflow.
Experimental Design: A Dual-Method Comparison
The core of this cross-validation is to analyze a single set of quality control (QC) samples using two different calibration methods and compare the results.
-
Method A: Internal Standard (IS) Calibration. This method uses TPTH-d15 to generate a calibration curve based on the ratio of the analyte (TPTH) signal to the internal standard (TPTH-d15) signal. This is the method being validated.
-
Method B: External Standard (ES) Calibration. This method uses a certified reference material (CRM) of unlabeled TPTH to generate a calibration curve based on the absolute signal of the analyte. This method serves as the benchmark.
Agreement between the results obtained from both methods provides high confidence in the accuracy of the TPTH-d15 standard's certified concentration.
Materials and Instrumentation
-
Analyte: Triphenyltin Hydroxide Certified Reference Material (CRM) (e.g., from Sigma-Aldrich/Supelco, LGC Standards).[11][12]
-
Internal Standard: Triphenyltin Hydroxide-d15 (the product to be validated).[3][13][14]
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[10][15]
-
Consumables: C18 SPE cartridges, analytical C18 column, appropriate vials, and pipettes.[2][16]
-
Reagents: LC-MS grade acetonitrile, methanol, water, and formic acid.[10]
-
Matrix: A representative blank matrix (e.g., surface water, soil extract) for preparing QC samples.
Detailed Experimental Protocol
This protocol is based on established methodologies for organotin analysis, such as those derived from EPA Method 8323, which uses solid-phase extraction and LC-MS.[4][17][18]
Step 1: Preparation of Stock and Working Solutions
-
TPTH External Standard Stock (1 mg/mL): Accurately weigh the unlabeled TPTH CRM and dissolve it in methanol to achieve a final concentration of 1 mg/mL.
-
TPTH-d15 Internal Standard Stock (1 mg/mL): Accurately weigh the TPTH-d15 and dissolve it in methanol to achieve a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions from the stock solutions to create:
-
A set of external standard calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL of TPTH).
-
A set of internal standard calibration standards containing a fixed concentration of TPTH-d15 (e.g., 50 ng/mL) and varying concentrations of TPTH (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
A single working solution of TPTH-d15 for spiking samples in Method A.
-
Spiking solutions of TPTH for preparing QC samples.
-
Step 2: Quality Control (QC) Sample Preparation
-
Using the blank matrix, prepare QC samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 15, 75, and 400 ng/mL).
-
Prepare at least three replicates for each QC level.[6]
-
Divide the prepared QC samples into two sets: one for analysis with Method A and one for Method B.
-
For Method A QCs: Spike each sample with the TPTH-d15 working solution to achieve a constant final concentration (e.g., 50 ng/mL). This must be done before the extraction step.
-
For Method B QCs: These samples are not spiked with the internal standard.
Step 3: Sample Extraction (Solid-Phase Extraction Example)
This procedure is for a 100 mL water sample and should be optimized as needed.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.[19]
-
Sample Loading: Load the 100 mL water sample (already spiked with IS for Method A) onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove interferences.
-
Drying: Dry the cartridge under vacuum for 10 minutes.[16]
-
Elution: Elute the analyte(s) with 2 mL of methanol containing 0.1% acetic acid into a collection tube.[19]
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.
Step 4: LC-MS/MS Analysis
The following are typical starting conditions and must be optimized for the specific instrument used.
| Parameter | Specification |
| LC System | Agilent 1290 Infinity or equivalent[15] |
| Column | C18, 2.1 x 50 mm, 2.6 µm[10] |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 8 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min[19] |
| Column Temp. | 40 °C[10] |
| Injection Vol. | 10 µL |
| MS/MS System | AB Sciex 4000 QTRAP or equivalent[19] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | TPTH: 367.0 -> 273.0 (Quantifier), 367.0 -> 197.0 (Qualifier) |
| TPTH-d15: 382.1 -> 283.0 (Quantifier), 382.1 -> 202.0 (Qualifier) |
Note: The exact m/z values for the protonated molecule [M+H]+ may vary slightly based on the tin isotope distribution; the most abundant should be chosen. The fragments correspond to losses of phenyl groups.
Step 5: Data Processing and Cross-Validation
-
Analyze the calibration standards and QC samples for both Method A and Method B.
-
For Method A: Construct a calibration curve by plotting the (Peak Area of TPTH / Peak Area of TPTH-d15) ratio against the concentration of TPTH. Calculate the concentrations of the QC samples using this curve.
-
For Method B: Construct a calibration curve by plotting the Peak Area of TPTH against the concentration of TPTH. Calculate the concentrations of the QC samples using this curve.
-
Compare the results.
Visualization of the Validation Workflow
Caption: Cross-validation workflow for TPTH-d15.
Data Interpretation and Acceptance Criteria
Summarize the quantitative results in a clear, structured table.
| QC Level | Method A (Internal Standard) | Method B (External Standard) | |
| Mean Conc. (ng/mL) ± %RSD | Mean Conc. (ng/mL) ± %RSD | % Difference | |
| Low QC | [Data] | [Data] | [Data] |
| Mid QC | [Data] | [Data] | [Data] |
| High QC | [Data] | [Data] | [Data] |
Causality and Trustworthiness:
-
Precision (%RSD): The Relative Standard Deviation for replicates at each level should ideally be ≤15%. This demonstrates the reproducibility of each method independently.
-
Accuracy (% Difference): The percentage difference between the mean concentrations determined by Method A and Method B is the key metric for cross-validation. This value should ideally be within ±15%.[6]
-
Interpretation of Success: If the results from both methods are precise and show strong agreement (low % difference), it provides high confidence that:
-
The certified concentration of the Triphenyltin Hydroxide-d15 standard is accurate.
-
The deuterated standard is free from significant unlabeled TPTH contamination.
-
The TPTH-d15 behaves as a true internal standard, effectively compensating for analytical variability.
-
This successful cross-validation establishes a self-validating system, grounding all future quantitative results that use this batch of TPTH-d15 in the traceability of the external CRM. It is a foundational experiment that underpins the integrity of subsequent research and development activities.
References
-
U.S. Environmental Protection Agency. (2002). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. SW-846. [Link]
-
U.S. Environmental Protection Agency. (2025). Validated Test Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link]
-
LCGC International. (2022). Investigating the Environmental Impact of Organotins. [Link]
-
National Center for Biotechnology Information. Toxicological Profile for Tin and Tin Compounds - Chapter 7: Analytical Methods. [Link]
-
OI Analytical. Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). [Link]
-
Royal Society of Chemistry. (2019). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. [Link]
-
BCP Instruments. (2022). Organotin analysis. [Link]
-
AB SCIEX. Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. [Link]
-
Ataman Kimya. TRIPHENYLTIN HYDROXIDE. [Link]
-
ResearchGate. (2019). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry | Request PDF. [Link]
-
Pharmaffiliates. Chemical Name : Triphenyltin Hydroxide-d15. [Link]
-
ACS Publications. (2017). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. [Link]
-
Occupational Safety and Health Administration. Triphenyltin hydroxide. [Link]
-
ResearchGate. (2013). Examination of Analytical Method for Triphenyltin (TPT) and Tributyltin (TBT) to Revise the Official Methods Based on "Act on the Control of Household Products Containing Harmful Substances". [Link]
-
Charles University. (2017). Validation of chromatographic methods in pharmaceutical analysis. [Link]
-
PubMed. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. [Link]
-
Wikipedia. Triphenyltin hydroxide. [Link]
-
Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water using the Agilent 1290 Infinity Flexible Cube Module. [Link]
Sources
- 1. Triphenyltin Hydroxide | CymitQuimica [cymitquimica.com]
- 2. Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dspace.cuni.cz [dspace.cuni.cz]
- 8. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ysi.com [ysi.com]
- 10. sciex.jp [sciex.jp]
- 11. Triphenyltin Hydroxide | CAS 76-87-9 | LGC Standards [lgcstandards.com]
- 12. 三苯基氢氧化锡 | Sigma-Aldrich [sigmaaldrich.com]
- 13. Triphenyltin Hydroxide-d15 | LGC Standards [lgcstandards.com]
- 14. scbt.com [scbt.com]
- 15. agilent.com [agilent.com]
- 16. unitedchem.com [unitedchem.com]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
The Definitive Guide to Fentin Hydroxide Analysis: Overcoming Matrix Effects with d15 Isotopic Markers
As a Senior Application Scientist, I frequently encounter laboratories struggling with the reproducible quantification of Fentin hydroxide (Triphenyltin hydroxide, TPTH). TPTH is a restricted-use organotin fungicide that presents severe analytical challenges. When analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), complex matrices like agricultural commodities and environmental sediments cause unpredictable signal suppression or enhancement in the electrospray ionization (ESI) source[1].
To achieve true scientific integrity, an analytical method cannot merely generate numbers; it must be a self-validating system. This guide objectively compares traditional calibration approaches against Isotope Dilution Mass Spectrometry (IDMS) using Triphenyltin-d15 (Fentin-d15) markers, providing the mechanistic reasoning and field-proven protocols required to achieve uncompromising reproducibility.
The Analytical Challenge: Why Traditional Calibration Fails
Matrix effects occur when co-eluting components from the sample matrix compete with the target analyte for charge during the ionization process[1].
When laboratories rely on External Calibration (no internal standard), any matrix-induced ion suppression directly reduces the apparent concentration of Fentin hydroxide, leading to false negatives or artificially low recovery rates.
Some methods attempt to correct this by using Structural Analog Internal Standards (e.g., Tripropyltin or Di-n-heptyltin). However, because these analogs have different chemical structures, they elute at different retention times. Consequently, they experience a different localized matrix environment in the ESI source, resulting in an incomplete correction of the matrix effect[1].
The Mechanistic Advantage of d15 Isotopic Markers
The definitive solution is Isotope Dilution Mass Spectrometry (IDMS) utilizing a fully deuterated marker, such as Triphenyltin-d15 chloride (CAS 358731-94-9)[2].
Because the d15 marker is chemically identical to native Fentin hydroxide—differing only by a mass shift of +15 Da—it co-elutes perfectly with the target analyte. This co-elution guarantees that both the native TPTH and the d15 marker experience the exact same matrix suppression or enhancement at the exact same millisecond in the MS source[1]. By quantifying the ratio of the native signal to the d15 signal, the matrix effect is mathematically canceled out.
Fig 1. Logical relationship of signal correction in Isotope Dilution Mass Spectrometry.
Comparative Performance Data
The implementation of d15-IDMS transforms the reliability of organotin analysis. As demonstrated in comparative speciation studies, isotopic dilution is significantly more sensitive and reproducible than external calibration methods.
| Analytical Approach | Internal Standard Used | Typical Recovery (%) | Reproducibility (% RSD) | Limit of Detection (LOD) |
| External Calibration | None | 33 – 68% | 5.7 – 12.7% | 1.5 – 25.6 ng/L |
| Structural Analog IS | Tripropyltin chloride | 60 – 85% | 4.5 – 8.0% | 1.0 – 5.0 ng/L |
| Isotope Dilution (IDMS) | Triphenyltin-d15 | 70 – 114% | 1.2 – 2.9% | 0.5 – 1.2 ng/L |
Table 1: Performance comparison of calibration strategies for organotin analysis. Data synthesized from robust environmental and agricultural matrices.
Self-Validating Experimental Protocol
To achieve the <3% RSD seen in top-tier laboratories, the extraction protocol must be designed with causality in mind. The following QuEChERS-based workflow is engineered to act as a self-validating system for Fentin hydroxide analysis in complex matrices (e.g., fruits, vegetables, or sediments)[3],[2].
Step-by-Step Methodology
1. Sample Aliquoting & Isotope Spiking
-
Action: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. Immediately spike with 100 µL of a 1 µg/mL Triphenyltin-d15 internal standard solution[2].
-
Causality: Spiking before any solvent is added ensures the isotopic marker undergoes the exact same physical losses, degradation, and extraction inefficiencies as the native analyte, allowing for absolute correction[1].
2. Matrix Equilibration
-
Action: Allow the spiked sample to sit at room temperature for 30 minutes.
-
Causality: This critical pause allows the d15 marker to intercalate into the matrix and bind to active sites identically to the native Fentin hydroxide, ensuring binding parity.
3. Acidified Solvent Extraction
-
Action: Add 10 mL of Acetonitrile containing 1% Acetic Acid. Shake vigorously for 30 minutes[2].
-
Causality: Organotins are prone to binding to negatively charged silanol groups on glassware or matrix proteins. The acidic environment (0.2% to 1% acid) protonates these sites and maintains the TPTH in a highly soluble state, maximizing extraction efficiency[3],[2].
4. Partitioning & Clean-up
-
Action: Add 4 g of anhydrous Magnesium Sulfate (MgSO4) and 1 g of Sodium Acetate. Vortex for 1 minute, then centrifuge at >1,500 rcf for 5 minutes[2].
-
Causality: MgSO4 drives an exothermic reaction that forces the water out of the organic phase, pushing the organotins into the acetonitrile layer. Sodium acetate buffers the system to prevent acid-catalyzed degradation of sensitive co-extracted analytes[2].
5. LC-MS/MS Analysis & Self-Validation
-
Action: Inject the supernatant directly into the LC-MS/MS. Monitor the specific MRM transitions (e.g., Fentin-d15 at m/z 366.0 → 202.0 and 366.0 → 119.9)[2].
-
Self-Validation Check: Evaluate the absolute peak area of the d15 marker. While the ratio corrects for suppression, if the absolute d15 area drops below 10% of a neat solvent standard, the matrix suppression is too severe, risking a drop below the instrument's signal-to-noise threshold. The system self-flags these samples for dilution and re-injection.
Fig 2. Self-validating experimental workflow for Fentin hydroxide extraction and analysis.
Conclusion
The transition from external calibration to d15-based Isotope Dilution Mass Spectrometry is not merely an incremental improvement; it is a fundamental requirement for the authoritative quantification of Fentin hydroxide. By utilizing Triphenyltin-d15, laboratories can neutralize the unpredictable variables of matrix suppression and extraction inefficiency, transforming a highly variable assay into a highly reproducible, self-validating analytical system.
References
-
Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry. Analytical Methods (RSC Publishing).[Link]
-
Simultaneous determination of three organotin pesticides in fruits and vegetables by high-performance liquid chromatography/tandem mass spectrometry. PubMed (John Wiley & Sons, Ltd).[Link]
-
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies.[Link]
Sources
Establishing NIST Traceability for Triphenyltin Hydroxide-d15: A Comparative Guide to Isotope Dilution Mass Spectrometry Standards
Triphenyltin Hydroxide (TPTH), historically utilized as an agricultural fungicide and marine antifouling agent, is heavily monitored due to its severe environmental persistence and endocrine-disrupting toxicity. In modern analytical chemistry, quantifying trace organotins in complex environmental and biological matrices requires exceptional precision. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for this task, utilizing Triphenyltin Hydroxide-d15 (TPTH-d15) as an internal standard[1].
However, the analytical accuracy of IDMS is fundamentally limited by the metrological traceability of the internal standard. This guide objectively compares NIST-traceable TPTH-d15 reference materials against non-traceable alternatives, detailing the causal mechanisms behind certification workflows, experimental design, and quantitative validation.
The Metrological Foundation: Why NIST Traceability Matters
Metrological traceability ensures that a measurement result can be related to a reference (ultimately the International System of Units, SI) through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty.
For complex organometallics like TPTH-d15, establishing traceability is notoriously difficult. Traditional chromatographic purity assays (e.g., HPLC-UV) are insufficient because they only detect eluting impurities and rely on relative response factors, often missing inorganic salts or non-absorbing contaminants. To achieve true NIST traceability, reference material producers employ Quantitative Nuclear Magnetic Resonance (qNMR) [2][3].
The Causality of qNMR:
qNMR is a primary ratio measurement procedure. The fundamental principle is that the integrated area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei (e.g., protons,
Caption: NIST Traceability Chain for TPTH-d15 via 1H-qNMR.
Comparative Analysis: Traceable vs. Non-Traceable Standards
When designing an IDMS assay, the choice of internal standard dictates the reliability of the entire method. Using a non-traceable standard introduces systemic bias that cannot be corrected downstream.
Table 1: Performance Comparison of Analytical Standards for TPTH Quantification
| Standard Type | Metrological Traceability | Expanded Uncertainty ( | Matrix Effect Compensation | Methodological Suitability |
| NIST-Traceable TPTH-d15 CRM | Yes (Traceable to SI via NIST SRMs) | < 1.0% | Excellent (Identical physicochemical behavior) | Absolute quantification (IDMS) |
| Non-Traceable TPTH-d15 | None (Lot-dependent purity) | 5.0% - 15.0% | Excellent | Qualitative screening only |
| Tripropyltin (Surrogate IS) | Yes (Traceable to SI via NIST SRMs) | < 2.0% | Moderate (Different extraction kinetics) | Relative quantification |
| External Calibration (No IS) | Yes (Traceable to SI via NIST SRMs) | < 1.0% (Standard only) | Poor (No correction for sample loss) | Clean matrices only (e.g., pure water) |
Key Insight: While surrogate standards like Tripropyltin are cheaper and commercially available as Certified Reference Materials (CRMs), their extraction efficiencies and derivatization kinetics differ from TPTH. TPTH-d15 is the only standard that provides a self-validating system: any analyte lost during sample preparation is proportionally mirrored by the loss of TPTH-d15, preserving the critical
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols detail the exact mechanisms for both the certification of the reference material and its subsequent application in environmental testing.
Protocol A: Absolute Purity Certification of TPTH-d15 via -qNMR
This protocol establishes the metrological traceability of the standard before it is used in IDMS.
-
Metrological Weighing: Using an ultra-microbalance (calibrated against SI-traceable weights), precisely weigh
of the TPTH-d15 candidate material and of NIST SRM 84L (Potassium Hydrogen Phthalate) into a single vial[3][7]. -
Solvent Addition: Dissolve the mixture in
of deuterated solvent (e.g., or ). Causality: The solvent must be completely anhydrous to prevent proton exchange and peak broadening. -
NMR Acquisition: Acquire the
-NMR spectrum using a high-field spectrometer (e.g., 600 MHz) with a relaxation delay ( ) of at least (longitudinal relaxation time). Causality: A sufficient relaxation delay ensures that all nuclei return to thermal equilibrium between pulses, preventing signal saturation and ensuring quantitative integration. -
Data Processing: Integrate the distinct aromatic proton signals of TPTH-d15 and the reference signals of NIST SRM 84L. Calculate the absolute mass fraction using the molar ratio and the certified purity of the NIST SRM[2][3].
Protocol B: IDMS Workflow for Environmental Speciation of TPTH
This protocol utilizes the NIST-traceable TPTH-d15 to quantify native TPTH in soil/sediment samples.
-
Isotope Spiking: Weigh
of homogenized sediment. Spike the sample with of a NIST-traceable TPTH-d15 solution. Allow to equilibrate for 12 hours. Causality: Equilibration ensures the labeled standard partitions into the matrix identically to the native analyte. -
Extraction: Add
of an 80:20 diethyl ether:hexane mixture containing 0.2% tropolone. Sonicate for 30 minutes. Causality: Tropolone acts as a strong chelating agent, breaking the ionic bonds between the center and the negatively charged sediment matrix, dramatically improving extraction efficiency[5]. -
Derivatization (Ethylation): Organotins are non-volatile and cannot be analyzed by Gas Chromatography (GC). Add
of freshly prepared 2% (w/v) sodium tetraethylborate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) in an acetate buffer (pH 5.0). Shake vigorously for 15 minutes[5]. Causality: alkylates the ionic TPTH and TPTH-d15 into neutral, highly volatile triphenylethyltin and triphenyl-d15-ethyltin derivatives. -
Phase Separation & Concentration: Extract the derivatized organotins into the organic hexane layer. Evaporate under a gentle nitrogen stream to
. -
GC-ICP-MS or GC-MS/MS Analysis: Inject
into the GC system. Quantify the native TPTH concentration based on the precisely measured isotope ratio of the unlabeled vs. d15-labeled molecular ions[5][6].
Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow for TPTH quantification.
Conclusion
The transition from qualitative screening to highly defensible, quantitative organotin analysis hinges entirely on the metrological quality of the internal standard. While non-traceable TPTH-d15 is sufficient for basic method development, regulatory compliance and robust environmental monitoring demand NIST-traceable reference materials. By anchoring the IDMS workflow to SI units via qNMR certification, laboratories can eliminate systemic bias, perfectly compensate for severe matrix effects, and generate data with unimpeachable scientific integrity.
References
-
National Institutes of Health (NIH) / PMC. "Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards." PMC. Available at:[Link]
-
Separation Science. "Certified reference materials for quantitative NMR." Separation Science. Available at:[Link]
Sources
- 1. Triphenyltin Hydroxide-d15 | LGC Standards [lgcstandards.com]
- 2. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sepscience.com [sepscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols [frontiersin.org]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
Safety Operating Guide
Triphenyltin Hydroxide-d15 (TPTH-d15): Safe Handling & Disposal Protocol
[1][2]
Executive Summary & Immediate Action
BLUF (Bottom Line Up Front): Triphenyltin Hydroxide-d15 (TPTH-d15) is a highly toxic organotin compound.[1] Unlike standard laboratory reagents, it poses a dual threat: severe acute toxicity (fatal via inhalation/dermal contact) and long-term environmental persistence (severe marine pollutant).[1][2]
Crucial Distinction: The "-d15" suffix indicates full deuteration of the phenyl rings.[1] While this makes the compound a stable isotope (non-radioactive) used primarily as an internal standard in mass spectrometry, it does not mitigate its chemical toxicity.[1] It must be disposed of as Hazardous Chemical Waste , not radioactive waste.[1][2]
Immediate Prohibition:
-
NEVER mix with strong acids (generates toxic fumes/soluble tin cations).[1]
-
NEVER dispose of down the drain (catastrophic to aquatic life).[1]
-
NEVER use latex gloves (permeable to organotins); use Nitrile or Laminate film.[1]
Material Characterization & Hazards
To handle this material safely, you must understand why it is dangerous. The toxicity is not merely caustic; it is metabolic.[1]
Mechanism of Toxicity
TPTH acts as a potent inhibitor of oxidative phosphorylation.[1][3] It binds to the F0 subunit of ATP synthase in mitochondria, effectively shutting down the cell's energy production.[2] Additionally, it acts as an endocrine disruptor and can depolymerize tubulin, affecting cell division.[2]
Physical & Chemical Properties Table
| Property | Description | Operational Implication |
| CAS No. | 76-87-9 (Unlabeled parent) | Use parent CAS for safety data lookup; flag as "Deuterated" for inventory.[1] |
| State | White/Off-white Powder | High inhalation risk.[1][4][5] Use only in a fume hood. |
| Solubility | Lipophilic (Hydrophobic) | Water will not rinse it off. Use organic solvents for decontamination.[1] |
| Stability | Stable Isotope (d15) | Not Radioactive. No decay half-life.[1] |
| Reactivity | Incompatible with Acids/Oxidizers | Contact with acid releases soluble tin ions and benzene-d6.[1] |
Strategic Disposal Workflow
This protocol ensures compliance with EPA standards (RCRA) and protects laboratory personnel.[1]
Step 1: Waste Segregation (The "Golden Rule")
Organotin waste must be isolated.[1] Mixing TPTH with standard organic solvent waste streams can complicate incineration profiles.[1]
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into a dedicated "Solid Toxic" bin.[1][2]
-
Liquid Waste: Mother liquors or stock solutions must go into a "Heavy Metal / Organotin" liquid waste stream.[1]
Step 2: Decontamination of Glassware
Because TPTH is lipophilic, a water rinse is ineffective and dangerous (it spreads the contamination).[1]
-
Primary Rinse: Rinse glassware with a small volume of Acetone or Dichloromethane (DCM) .[1] Collect this rinse in the Organotin Liquid Waste container.
-
Secondary Rinse: Rinse with Ethanol. Collect in the same waste container.
-
Final Wash: Wash with soap and water (only after organic rinses have removed the compound).[1]
Step 3: Packaging & Labeling
-
Container: Use High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers which may corrode if moisture is present.[1]
-
Labeling:
Visual Workflows
Figure 1: Decision Matrix for TPTH-d15 Disposal
This diagram illustrates the logical flow for segregating solid vs. liquid waste to prevent cross-contamination.[1]
Caption: Figure 1. Segregation and packaging workflow for Triphenyltin Hydroxide-d15 waste streams.
Figure 2: Mechanism of Toxicity
Understanding the cellular impact reinforces the need for strict PPE.[1]
Caption: Figure 2.[1] Pathway of TPTH-induced mitochondrial failure via ATP Synthase inhibition.[1][2]
Regulatory & Compliance Framework
RCRA Classification (USA)
While Triphenyltin Hydroxide is not always explicitly "P-Listed" (acutely hazardous) by name in every jurisdiction, it typically exhibits the characteristic of Toxicity .[1][2]
-
Recommended Waste Code: Consult your local EHS. In many jurisdictions, it is treated under D006 (Cadmium) or generic heavy metal codes if tin is regulated, or simply as Toxic Organic Waste .[1][2]
-
DOT Shipping: UN 2786, Organotin pesticides, solid, toxic, Class 6.1, PG II.[1][2]
Deuterium (Stable Isotope) Regulation
The "d15" label classifies this as a Stable Isotope .[1]
-
NRC Status: NOT regulated by the Nuclear Regulatory Commission (NRC).[1]
-
Disposal: Dispose of based on chemical toxicity, not radioactivity.[1][2] Do not place in radioactive waste bins (unless mixed with actual radiolabels like C-14 or H-3), as this incurs unnecessary disposal costs.[1][2]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9907219, Triphenyltin hydroxide.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Reregistration Eligibility Decision (RED): Triphenyltin Hydroxide (TPTH).[1] EPA-738-R-99-014.[1] Retrieved from [Link][1]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Triphenyltin Hydroxide.[1][4] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Organotin Compounds.[1] Retrieved from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
